molecular formula C8H10O2 B1482690 Creosol-d4 CAS No. 20189-08-6

Creosol-d4

Cat. No.: B1482690
CAS No.: 20189-08-6
M. Wt: 142.19 g/mol
InChI Key: PETRWTHZSKVLRE-NKWHLQRWSA-N
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Description

Creosol-d4 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 142.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,5-trideuterio-3-deuteriooxy-4-methoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3/i3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETRWTHZSKVLRE-NKWHLQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])OC)O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Creosol-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Creosol-d4, a deuterated analog of creosol. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information on its physicochemical characteristics and its role as an internal standard in analytical methodologies.

Core Chemical Properties and Structure

This compound, systematically named 2-Methoxy-4-methylphenol-d4, is the deuterium-labeled form of creosol.[1] The incorporation of four deuterium atoms into the creosol structure results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1][2]

The chemical structure of this compound is depicted below:

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.[2]

Physicochemical and Identification Data

The key identifying and physical properties of this compound are summarized in the table below, alongside the properties of its non-deuterated form, creosol, for comparison.

PropertyThis compoundCreosol (for comparison)
Systematic Name 2-Methoxy-4-methylphenol-d42-Methoxy-4-methylphenol[3][4]
Synonyms 4-Methylguaiacol-d44-Methylguaiacol, p-Creosol[3][5]
CAS Number 20189-08-6[1][2]93-51-6[3][4]
Molecular Formula C₈H₆D₄O₂[2]C₈H₁₀O₂[3][4]
Molecular Weight 142.19 g/mol [2]138.16 g/mol [3]
Appearance -Colorless to yellowish aromatic liquid[3]
Boiling Point -221 °C[3]
Melting Point -5.5 °C[3]
Solubility -Slightly soluble in water[3]

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of creosol or related analytes in complex biological matrices.[1] The following is a representative experimental protocol for the use of this compound as an internal standard.

Objective

To accurately quantify the concentration of a target analyte (e.g., creosol) in a biological sample (e.g., plasma, urine) using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Biological matrix (e.g., plasma, urine)

  • This compound (internal standard)

  • Target analyte standard

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation[6]

  • Methanol

  • Formic acid or ammonium acetate (mobile phase modifier)[7]

  • Deionized water

  • LC-MS/MS system

Sample Preparation
  • Thawing and Spiking: Thaw the biological samples on ice. To a known volume of the sample (e.g., 100 µL of plasma), add a small, precise volume of a standard solution of this compound at a known concentration.[6]

  • Protein Precipitation: To precipitate proteins, add a cold organic solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (solvent:sample). Vortex the mixture vigorously for 30-60 seconds.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, ensuring that the protein pellet is not disturbed.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 50:50 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. The analyte and the internal standard are separated on a suitable analytical column (e.g., a C18 column) using a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid to improve ionization.[8]

  • Mass Spectrometric Detection: The eluent from the LC is directed to the mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the target analyte and this compound.

  • Quantification: The concentration of the target analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve constructed from standards of the analyte with the same constant concentration of the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of an analyte using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

References

The Role of Creosol-d4 in Quantitative Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Creosol-d4 (2-methoxy-4-methylphenol-d4) in research, focusing on its critical role as an internal standard in quantitative analytical methodologies. Due to the limited availability of published, specific quantitative performance data for this compound, this guide will utilize data and protocols for the closely related and methodologically analogous deuterated p-cresol standards (e.g., p-cresol-d7 and p-cresol-d8) to illustrate the principles and practices of its use.

Introduction to this compound and Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled form of creosol, a phenolic compound found in wood smoke and a biomarker for exposure to certain environmental pollutants. In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds like this compound are invaluable tools. They serve as ideal internal standards for a technique known as isotope dilution mass spectrometry (IDMS).

The principle of IDMS lies in the addition of a known quantity of the isotopically labeled standard (this compound) to a sample at the earliest stage of analysis. Because the labeled standard is chemically identical to the endogenous analyte (creosol), it experiences the same variations and losses during sample preparation, extraction, and analysis. However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as the ratio remains constant regardless of sample loss.

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound in research is to ensure the accuracy and reliability of the quantification of creosol and related phenolic compounds in complex biological and environmental matrices. This is particularly crucial in fields such as:

  • Biomonitoring: Assessing human exposure to environmental pollutants like wood smoke.[1]

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of creosol or related therapeutic agents.

  • Metabolomics: Investigating the role of gut microbiota and other metabolic pathways that produce phenolic compounds.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it compensates for:

  • Variability in sample extraction and recovery.

  • Matrix effects (ion suppression or enhancement) in the mass spectrometer source.

  • Fluctuations in instrument performance.

Quantitative Performance of Analogous Deuterated Cresol Standards

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for p-Cresol and its Metabolites Using Deuterated Internal Standards

AnalyteMatrixInternal StandardLinear RangeLower Limit of Quantification (LLOQ)Reference
p-Cresol Sulfate (pCS)Plasmap-Cresol-d850 - 10,000 ng/mL50 ng/mL[2]
Unconjugated p-CresolFecal Supernatantp-Cresol-d8Not SpecifiedNot Specified (1 ng/mL IS used)[2]
o-CresolUrineNot Specified (Implied IS)0.4 - 40 µM0.21 µM[2]
p-Cresyl Sulfate (pCS)Salivap-Cresol sulfate-d7Not SpecifiedNot Specified[3][4]

Table 2: Precision and Accuracy of an LC-MS/MS Method for o-Cresol in Urine

ParameterValue
Intraday Precision (RSD)3.2%
Interday Precision (RSD)4.4%
Accuracy99%
Reference [2]

Experimental Protocols for Quantitative Analysis

The following are detailed methodologies for the analysis of cresols in biological matrices using a deuterated internal standard. These protocols can be adapted for the use of this compound.

Protocol 1: Determination of p-Cresol Sulfate (pCS) in Human Plasma

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add a known concentration of this compound solution (as the internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm) is suitable.[2]

  • Mobile Phase A: 10 mM ammonium acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Creosol: The precursor ion would be the deprotonated molecule [M-H]⁻. The product ion would be a characteristic fragment generated by collision-induced dissociation. (Specific m/z values would need to be determined by direct infusion of a creosol standard).

    • This compound: The precursor ion will be [M-H]⁻ with a mass 4 Da higher than unlabeled creosol. The product ion will also be shifted accordingly.

Protocol 2: Determination of Unconjugated p-Cresol with Derivatization

For increased sensitivity, derivatization can be employed.

1. Sample Preparation and Derivatization

  • Homogenize the biological sample (e.g., fecal supernatant) and add the this compound internal standard.

  • Perform protein precipitation as described in Protocol 1.

  • To the supernatant, add a carbonate-bicarbonate buffer (pH 10).

  • Add a solution of dansyl chloride in acetone and incubate at 60°C for a set time to allow for derivatization.

  • Acidify the reaction mixture to stop the reaction.

  • Extract the derivatized analytes with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer and reconstitute the residue for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • The chromatographic and mass spectrometric conditions would be optimized for the separation and detection of the dansylated derivatives of creosol and this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical quantitative analysis using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Addition of this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Injection data_proc Data Processing lc_ms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant

Caption: General workflow for the quantitative analysis of creosol using this compound.

idms_principle cluster_sample cluster_process cluster_result Analyte Creosol (Analyte) (Unknown Amount) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS This compound (Internal Standard) (Known Amount) IS->Extraction Analysis LC-MS/MS Detection Extraction->Analysis Variable Loss of Both Ratio Measure Ratio (Analyte Signal / IS Signal) Analysis->Ratio Quantification Accurate Quantification of Creosol Ratio->Quantification Calculate Original Amount

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust method for the synthesis of isotopically labeled Creosol-d4 (2-methoxy-4-methylphenol-d4). The primary strategy detailed is a platinum-catalyzed hydrogen-deuterium (H/D) exchange, a highly efficient method for the deuteration of electron-rich aromatic compounds such as creosol. This technique is favored for its mild reaction conditions and high isotopic incorporation.

Introduction to Isotopic Labeling of Creosol

Creosol (2-methoxy-4-methylphenol) is a naturally occurring compound found in wood creosote and is a valuable building block in the synthesis of various pharmaceuticals and fragrances. The isotopic labeling of creosol with deuterium to produce this compound is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds are used as internal standards in quantitative bioanalysis by mass spectrometry and can exhibit a kinetic isotope effect, leading to altered metabolic profiles and potentially improved therapeutic properties.[1][2]

The synthesis of this compound can be effectively achieved through a direct H/D exchange reaction on unlabeled creosol using deuterium oxide (D₂O) as the deuterium source. This approach is advantageous due to the commercial availability of creosol and the relative simplicity of the exchange reaction. Among various catalytic systems, platinum on carbon (Pt/C) has demonstrated exceptional efficiency for the deuteration of phenols, often achieving near-quantitative isotopic incorporation under mild conditions.[3]

Proposed Synthesis of this compound via Platinum-Catalyzed H/D Exchange

The recommended synthetic route for this compound involves the direct H/D exchange of creosol. This process targets the exchange of the three protons on the aromatic ring and the proton of the hydroxyl group with deuterium atoms from D₂O. The methyl and methoxy protons are generally less susceptible to exchange under these conditions.

Synthesis Pathway Diagram

Caption: Synthetic route for this compound from creosol via platinum-catalyzed H/D exchange.

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound.

Platinum-Catalyzed H/D Exchange of Creosol

This protocol is adapted from established procedures for the efficient deuteration of phenols.[3]

Materials:

  • Creosol (2-methoxy-4-methylphenol)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 10% Platinum on activated carbon (Pt/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., a thick-walled glass tube or a small autoclave) equipped with a magnetic stir bar

Procedure:

  • Reaction Setup: In a reaction vessel, combine creosol (1.0 mmol), 10% Pt/C (10% by weight of creosol), and D₂O (5 mL).

  • Atmosphere Exchange: Seal the vessel and purge with hydrogen gas three times. Maintain a hydrogen atmosphere (a balloon of H₂ is often sufficient for laboratory scale).

  • Reaction: Stir the mixture vigorously at room temperature (approximately 20-25 °C) for 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The hydroxyl deuteron (O-D) may back-exchange with protons from residual water in the solvents during work-up. To ensure the O-D bond remains, it is crucial to use dried solvents and minimize exposure to atmospheric moisture.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Creosol, Pt/C, and D₂O B Purge with H₂ A->B C Stir at Room Temperature for 24h B->C D Filter to remove Pt/C C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify by Column Chromatography (optional) F->G H ¹H NMR, ¹³C NMR, MS G->H I Determine Isotopic Purity H->I

Caption: General experimental workflow for the synthesis and analysis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values are based on typical results obtained for the deuteration of phenols under similar conditions.[3]

Table 1: Reaction Parameters and Yields
ParameterValue
Starting MaterialCreosol
Deuterium SourceD₂O
Catalyst10% Pt/C
TemperatureRoom Temperature (~25 °C)
Reaction Time24 hours
Typical Yield >90%
Table 2: Isotopic Purity and Characterization
Analytical MethodParameterExpected Result
¹H NMR Integration of Aromatic Protons>98% reduction
Mass Spectrometry Molecular Ion (M+)m/z corresponding to C₈H₆D₄O₂
Isotopic Purity (%D) >98%

Conclusion

The platinum-catalyzed H/D exchange reaction is a highly effective and straightforward method for the synthesis of this compound. It offers high yields and excellent isotopic incorporation under mild, laboratory-friendly conditions. The resulting this compound is a valuable tool for researchers in drug development and related scientific fields, serving as a reliable internal standard for quantitative analysis and enabling detailed investigations into metabolic pathways. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important isotopically labeled compound.

References

Creosol-d4 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Creosol-d4 (2-Methoxy-4-methylphenol-d4), a deuterated analog of creosol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled form of creosol, an endogenous metabolite. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of unlabeled creosol in various biological matrices. Its physical and chemical properties are closely related to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound and Creosol

PropertyThis compound (2-Methoxy-4-methylphenol-d4)Creosol (2-Methoxy-4-methylphenol)
Molecular Formula C₈H₆D₄O₂C₈H₁₀O₂
Molecular Weight 142.19 g/mol 138.16 g/mol
CAS Number 20189-08-693-51-6
Appearance Colorless to light yellow liquid[1]Colorless to yellowish aromatic liquid
Melting Point ~5 °C (estimated)5 °C
Boiling Point ~221-222 °C (estimated)221-222 °C
Solubility Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, and DMSO.Slightly soluble in water; Miscible with ethanol, ether, and benzene.
Density ~1.092 g/mL at 25 °C (estimated)1.092 g/mL at 25 °C

Experimental Protocols: Quantification of Creosol using this compound Internal Standard

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of creosol in biological samples. The following is a generalized experimental protocol for the analysis of creosol in plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution profile.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Creosol: Q1/Q3 transition (e.g., m/z 137 -> 122)

      • This compound: Q1/Q3 transition (e.g., m/z 141 -> 126)

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample vortex Vortex plasma->vortex is This compound Internal Standard is->vortex precipitant Acetonitrile precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Caption: A generalized workflow for the quantification of creosol in plasma using this compound.

Signaling Pathway of p-Cresol

The biological effects of creosol are an active area of research. As a uremic toxin, p-cresol has been shown to impact various cellular signaling pathways, contributing to its toxic effects.[2][3] this compound serves as a critical tool for accurately measuring p-cresol levels in biological systems to study these pathways.

p_cresol_pathway cluster_cell Endothelial Cell cluster_analysis Analytical Quantification pcresol p-Cresol ros Increased ROS pcresol->ros rho Rho/Rho Kinase Activation pcresol->rho ca_signaling Ca2+ Signaling Disruption pcresol->ca_signaling lcms LC-MS/MS with this compound ros->rho permeability Increased Endothelial Permeability rho->permeability cytotoxicity Cytotoxicity ca_signaling->cytotoxicity

Caption: Simplified signaling pathway of p-cresol in endothelial cells.

References

Deuterium labeled creosol for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Deuterium-Labeled Creosol for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of analytical chemistry, pharmacology, and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose. The accuracy of quantitative MS can be significantly enhanced through the use of stable isotope-labeled internal standards (SIL-IS).[1] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), serve as ideal internal standards.[2] They are chemically and physically almost identical to the analyte of interest, allowing them to co-elute during chromatography and exhibit similar ionization behavior, yet they are distinguishable by their mass-to-charge ratio (m/z).[2][3]

This guide focuses on deuterium-labeled creosol, with a specific emphasis on para-cresol (p-cresol) and its deuterated analog, p-cresol-d7. p-Cresol is a gut-derived microbial metabolite of tyrosine and phenylalanine that has been implicated as a uremic toxin in chronic kidney disease (CKD) and has potential neuroactive properties.[4][5] Therefore, its accurate quantification is of significant clinical and research interest. This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for using deuterium-labeled creosol in mass spectrometry.

Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterium-labeled internal standard relies on the principle of isotope dilution. A known quantity of the SIL-IS (e.g., p-cresol-d7) is added to a sample containing an unknown quantity of the native analyte (e.g., p-cresol) at the earliest stage of sample preparation.[1] The SIL-IS and the native analyte behave nearly identically through extraction, cleanup, and chromatographic separation, meaning any sample loss or variation will affect both compounds proportionally.[2][6] The mass spectrometer detects both the analyte and the internal standard simultaneously. By measuring the ratio of the analyte's signal intensity to the internal standard's signal intensity, the concentration of the analyte can be accurately calculated, effectively correcting for variations in sample preparation and instrument response.[7]

G Principle of Stable Isotope-Labeled Internal Standard (SIL-IS) Usage cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Output Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of SIL-IS (e.g., Creosol-d7) Sample->Spike Extract Extraction & Cleanup (Protein Precipitation, etc.) Spike->Extract LC LC Separation (Analyte & SIL-IS Co-elute) Extract->LC MS MS Detection (Separate by m/z) LC->MS Quant Quantification (Calculate Peak Area Ratio) MS->Quant Result Accurate Analyte Concentration Quant->Result

Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.

Synthesis of Deuterium-Labeled Creosol

The synthesis of deuterium-labeled internal standards is a critical step. The goal is to introduce deuterium atoms into a stable position on the molecule where they will not be lost through hydrogen-deuterium exchange with solvents during sample processing.[8] Placing labels on aromatic rings is a common and stable strategy. General methods for deuterium labeling include:

  • Acid/Base Catalyzed H/D Exchange: This method involves exposing the parent molecule to a deuterated acid or base in a deuterated solvent (e.g., D₂O, CH₃OD). This is particularly effective for positions that are slightly acidic or can be activated towards exchange.[8][9]

  • Metal-Catalyzed H/D Exchange: Transition metal catalysts (e.g., Palladium, Platinum) can facilitate the exchange of C-H bonds with deuterium from a deuterium source like D₂ gas or D₂O. This is a powerful method for labeling less reactive C-H bonds.[10]

  • Synthesis from Labeled Precursors: A common approach involves a multi-step synthesis starting from a commercially available deuterated building block. For example, the synthesis of d5-JPH203 utilizes d5-benzoyl chloride as a starting material.[11]

For creosol, labeling of the aromatic ring protons (as in p-cresol-d7) provides a stable standard with a significant mass shift, preventing isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte.[2]

Application: Quantification of p-Cresol in Biological Matrices

p-Cresol circulates in the blood primarily in its conjugated forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[4][12] To measure the total p-cresol burden, an enzymatic or acidic hydrolysis step is required to convert the conjugated forms back to free p-cresol prior to extraction and analysis.[13][14] Deuterium-labeled p-cresol (p-cresol-d7) is the ideal internal standard for this application.

Metabolic Pathway of p-Cresol

p-Cresol is produced by gut bacteria and subsequently absorbed. In the intestinal mucosa and liver, it undergoes extensive phase II metabolism, primarily sulfation and glucuronidation, to facilitate its excretion.[4][12]

G Metabolic Pathway of p-Cresol PC p-Cresol (from Gut Microbiota) PCS p-Cresyl Sulfate (pCS) PC->PCS Sulfation (Liver, Intestine) PCG p-Cresyl Glucuronide (pCG) PC->PCG Glucuronidation (Liver, Intestine) Excretion Renal Excretion PCS->Excretion PCG->Excretion

Caption: Simplified metabolic pathway of p-cresol in the body.

Experimental Protocols

Detailed Protocol: Quantification of Total p-Cresol in Human Plasma via LC-MS/MS

This protocol provides a typical workflow for determining total p-cresol concentrations in human plasma samples using p-cresol-d7 as an internal standard.[13]

1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare 1 mg/mL primary stock solutions of p-cresol and p-cresol-d7 in methanol.

  • Working Standard Solutions: Serially dilute the p-cresol stock solution with methanol:water (50:50) to create calibration standards.

  • Internal Standard (IS) Spiking Solution: Prepare a 5 µg/mL solution of p-cresol-d7 in acetonitrile.

  • Enzymes: Prepare a solution of β-glucuronidase/arylsulfatase in acetate buffer.

2. Sample Preparation:

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Enzymatic Hydrolysis: Add 50 µL of the β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate at 37°C for 18-24 hours to deconjugate pCS and pCG.

  • Protein Precipitation: Add 200 µL of the internal standard spiking solution (acetonitrile with p-cresol-d7).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

Experimental Workflow Diagram

G LC-MS/MS Workflow for Total p-Cresol Quantification node_start node_start node_prep node_prep node_analysis node_analysis node_end node_end Start Plasma Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Start->Hydrolysis Spike Add Acetonitrile with Internal Standard (p-cresol-d7) Hydrolysis->Spike Vortex Vortex Spike->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Result Data Analysis & Quantification LCMS->Result

Caption: Step-by-step workflow for sample preparation and analysis of total p-cresol.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data is crucial for method replication and comparison. The following tables summarize typical parameters for the LC-MS/MS analysis of p-cresol.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
p-Cresol107.192.1100-15
p-Cresol-d7114.198.1100-15
pCS Transition 1[15]187.080.0--
pCS Transition 2[15]187.0107.0--
Note: The precursor ion for p-cresol in negative mode is the deprotonated molecule [M-H]⁻.[16] The fragmentation of the deuterated standard follows a similar pattern with a corresponding mass shift. For direct measurement of p-cresyl sulfate (pCS), the listed transitions can be used.

Table 2: Representative Method Performance Characteristics

ParameterValueReference
Linearity Range0.1 - 20 µg/mL[13]
Lower Limit of Quantification (LLOQ)0.1 µg/mL (plasma)[13]
LLOQ (derivatized)20 pg/mL (plasma)[5]
Accuracy (% Recovery)91 - 100%[5]
Precision (% RSD)< 15%[5]
Note: Sensitivity can be significantly enhanced (to pg/mL levels) by derivatizing p-cresol with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) before analysis.[5]

Conclusion

Deuterium-labeled creosol, particularly p-cresol-d7, is an essential tool for the accurate and precise quantification of p-cresol in complex biological samples using mass spectrometry. The use of a stable isotope-labeled internal standard corrects for variability during sample preparation and analysis, ensuring high-quality, reliable data.[1][3] The detailed protocols and methodologies provided in this guide offer a robust framework for researchers, scientists, and drug development professionals investigating the role of p-cresol in health and disease, from basic research to clinical applications. The principles outlined here are broadly applicable to the quantification of other small molecules where a corresponding deuterated standard is available.

References

Creosol-d4: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Creosol-d4 (2-Methoxy-4-methylphenol-d4) and its application as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of creosol and its isomers in various biological and environmental matrices.

Introduction to Creosol and the Need for Internal Standards

Creosol (2-methoxy-4-methylphenol) is a naturally occurring organic compound found in wood creosote, and it is a significant biomarker for various physiological and pathological conditions. It is a product of the metabolism of tyrosine by gut microbiota and has been linked to uremic toxicity in chronic kidney disease, as well as being a potential biomarker for certain neurological disorders. Accurate quantification of creosol and its isomers (o-cresol, m-cresol, and p-cresol) is crucial for clinical diagnostics, environmental monitoring, and drug metabolism studies.

Quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for its high sensitivity and selectivity. However, matrix effects, ion suppression, and variations in sample preparation and instrument response can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for these variations and ensure the reliability of the analytical data.

This compound is an ideal internal standard for the quantification of creosol as it has the same physicochemical properties as the unlabeled analyte, meaning it co-elutes chromatographically and exhibits similar ionization efficiency. The mass difference due to the deuterium labels allows for its differentiation from the native analyte by the mass spectrometer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-Methoxy-4-methylphenol-d4
Synonyms p-Creosol-d4, 4-Methylguaiacol-d4
Molecular Formula C₈H₆D₄O₂
Molecular Weight 142.21 g/mol
CAS Number Not widely available
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, acetonitrile, and other organic solvents

Synthesis of this compound

While detailed proprietary synthesis methods are not publicly available, a general approach for the synthesis of deuterated phenolic compounds can be described. The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below.

cluster_synthesis General Synthesis Pathway for this compound start Creosol step1 Protection of Hydroxyl Group start->step1 e.g., Benzyl bromide step2 Deuterium Exchange on Aromatic Ring step1->step2 D2O, Acid/Base catalyst step3 Deuteration of Methyl Group (optional, if needed) step2->step3 e.g., Deuterated methylating agent step4 Deprotection of Hydroxyl Group step3->step4 e.g., Hydrogenolysis end This compound step4->end

A generalized synthetic pathway for this compound.

A common method for introducing deuterium atoms onto an aromatic ring is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like heavy water (D₂O). The methyl group can be deuterated using a deuterated methylating agent. The hydroxyl group is typically protected during these steps to prevent unwanted side reactions and then deprotected to yield the final product.

Experimental Protocols for Quantitative Analysis using this compound

The following are representative experimental protocols for the quantification of creosol in biological samples using this compound as an internal standard. These protocols are based on established methods for similar analytes and should be optimized for specific instruments and matrices.

Sample Preparation from Human Plasma

This protocol describes the extraction of creosol from human plasma samples prior to LC-MS/MS analysis.

cluster_plasma_prep Plasma Sample Preparation Workflow start Plasma Sample (e.g., 100 µL) add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with cold acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex and Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness (under nitrogen stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Workflow for the preparation of plasma samples.

Detailed Methodology:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of creosol and this compound.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Mass spectrometric conditions should be optimized for the specific instrument being used. The following are hypothetical yet plausible Multiple Reaction Monitoring (MRM) transitions for creosol and this compound, assuming negative ionization mode which is common for phenolic compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Creosol 137.1122.115
137.194.125
This compound 141.1126.115
141.198.125

Note: These MRM transitions are theoretical and require experimental verification on the specific mass spectrometer being used.

cluster_lcms_workflow LC-MS/MS Analytical Workflow sample_injection Inject Prepared Sample lc_separation LC Separation on C18 Column sample_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization precursor_selection Quadrupole 1 (Q1): Selects Precursor Ion (m/z) ionization->precursor_selection fragmentation Quadrupole 2 (Q2): Collision-Induced Dissociation (CID) precursor_selection->fragmentation product_selection Quadrupole 3 (Q3): Selects Product Ion (m/z) fragmentation->product_selection detection Detector product_selection->detection data_analysis Data Acquisition and Analysis detection->data_analysis

A schematic of the LC-MS/MS analytical workflow.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix should be consistent across different lots of matrix.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This compound is an invaluable tool for the accurate and precise quantification of creosol in complex matrices. Its use as a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to high-quality data essential for clinical research, drug development, and environmental analysis. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays for creosol. It is imperative that researchers validate these methods in their own laboratories to ensure optimal performance for their specific applications.

The Role of Deuterated Creosol (Creosol-d4) in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of Creosol-d4, a deuterium-labeled form of creosol, in the realm of metabolic studies. While specific research on this compound is not extensively published, this document extrapolates from the established principles of using deuterium-labeled compounds in pharmacokinetics and drug metabolism research. By examining the known metabolic pathways of creosol and the general utility of stable isotope labeling, we can construct a comprehensive overview of how this compound can serve as a powerful tool for researchers.

Introduction to Deuterium Labeling in Metabolic Studies

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in drug discovery and development. The substitution of hydrogen with deuterium at specific molecular positions can subtly alter the physicochemical properties of a compound without changing its fundamental chemical reactivity. This alteration is primarily due to the Kinetic Isotope Effect (KIE) , where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond are often slower for the deuterated analogue.

This phenomenon allows researchers to:

  • Probe Metabolic Pathways: By observing how deuteration at different positions affects the rate and profile of metabolite formation, researchers can elucidate the primary sites of metabolism.

  • Modulate Pharmacokinetics: Slowing down metabolism can lead to increased drug exposure, improved bioavailability, and potentially a more favorable dosing regimen.[1][2][3]

  • Reduce Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, the formation of reactive or toxic metabolites can be minimized.[2]

  • Serve as an Internal Standard: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays due to their similar chemical behavior to the parent compound but distinct mass.

The Metabolism of Creosol

Creosol (2-methoxy-4-methylphenol), a major constituent of wood creosote, undergoes extensive metabolism in the body.[4] The primary metabolic pathways for phenolic compounds like creosol are conjugation reactions, specifically glucuronidation and sulfation.[4] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting conjugates are more water-soluble and are readily excreted in the urine.[4]

While conjugation is the major route, oxidative metabolism by cytochrome P450 (CYP) enzymes can also occur, although to a lesser extent for creosol itself.[5] However, for structurally related phenols, CYP-mediated oxidation can be a significant pathway.

Hypothetical Applications of this compound in Metabolic Studies

Given the metabolic profile of creosol, this compound can be strategically employed to investigate various aspects of its disposition. The position of the deuterium label on the creosol molecule would be critical to the experimental design.

Scenario 1: Investigating the Role of Aromatic Hydroxylation

If there is a hypothesis that creosol undergoes minor but potentially significant aromatic hydroxylation by CYP enzymes, a this compound labeled on the aromatic ring could be used.

Experimental Workflow: Aromatic Hydroxylation Study

cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Pharmacokinetics A Incubate Creosol and this compound with Human Liver Microsomes (HLM) B Analyze Samples by LC-MS/MS A->B C Quantify Parent Compounds and Potential Hydroxylated Metabolites B->C G Determine Kinetic Isotope Effect on Hydroxylation C->G Compare Metabolite Profiles D Administer Creosol and this compound (e.g., cassette dosing) to Rodents E Collect Plasma and Urine Samples over a Time Course D->E F Quantify Parent and Metabolites by LC-MS/MS E->F F->G Compare Pharmacokinetic Parameters cluster_conjugation Phase II Conjugation Creosol Creosol / this compound UGT UDP-Glucuronosyltransferases (UGTs) Creosol->UGT UDPGA SULT Sulfotransferases (SULTs) Creosol->SULT PAPS Glucuronide Creosol-Glucuronide UGT->Glucuronide Sulfate Creosol-Sulfate SULT->Sulfate Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

References

Creosol-d4: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of safety and handling information for Creosol-d4 based on available data for the non-deuterated analogue, creosol, and related compounds like creosote. A specific Safety Data Sheet (SDS) for this compound was not found in the available literature. Researchers should always consult the most current SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines. The deuterated form is expected to have a very similar toxicological profile to the parent compound.

This compound, the deuterated form of 2-Methoxy-4-methylphenol, is a stable isotope-labeled compound often used as an internal standard in mass spectrometry-based research. While deuteration can sometimes alter the pharmacokinetic and metabolic profiles of a drug, the fundamental chemical hazards are generally considered equivalent to the non-labeled compound. This guide synthesizes available safety information to provide researchers, scientists, and drug development professionals with a comprehensive overview of handling precautions.

GHS Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), creosol and related phenolic compounds are classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation. May cause severe skin burns and eye damage.[2][3]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5]

  • Suspected of causing genetic defects. [2]

  • May cause damage to organs through prolonged or repeated exposure. [2][6]

  • Aquatic Hazard (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1]

GHS Pictograms:

Due to the limitations of the environment, pictograms can not be displayed. Researchers should familiarize themselves with the GHS pictograms for:

  • Acute Toxicity (Harmful)

  • Skin Corrosion/Irritation

  • Serious Health Hazard

  • Hazardous to the Aquatic Environment

Signal Word: Danger[7]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H341: Suspected of causing genetic defects.[2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2][6]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of creosol. The properties of this compound are expected to be very similar.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[8]
Molar Mass 138.16 g/mol [8]
Appearance Colorless to yellowish aromatic liquid[8]
Density 1.0966 g/cm³ (at 20 °C)[8]
Melting Point 5.5 °C[8]
Boiling Point 221 °C[8]
Solubility in water Slightly soluble[8]
Solubility in organic solvents Miscible in ethanol, ether, benzene[8][9]
Refractive Index (nD) 1.5373 (at 20 °C)[8]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ensure that eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10][11]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and long pants to prevent skin contact.[1][10]

  • Respiratory Protection: If working outside of a fume hood or with aerosols, use a NIOSH/MSHA approved respirator.[11]

General Hygiene:

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in the laboratory.[1][7]

  • Remove contaminated clothing and wash it before reuse.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][10]

  • Keep the container tightly closed.[1]

  • Store locked up.[4][10]

  • Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[10]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][11]

  • If on Skin: Remove contaminated clothing immediately. Rinse the skin with plenty of water for at least 15 minutes.[1][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[4][11]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[4]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal.[10]

  • Do not allow the material to enter drains or waterways.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for handling this compound in a research setting and the logical relationships of safety precautions.

Creosol_d4_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review SDS & Protocols Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Proceed Weigh_Transfer Weigh & Transfer Work_in_Hood->Weigh_Transfer Proceed Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Proceed Decontaminate Decontaminate Glassware Perform_Experiment->Decontaminate Experiment Complete Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Doff_PPE->Wash_Hands Proceed

Caption: General laboratory workflow for handling this compound.

Safety_Precautions_Logic cluster_Controls Control Measures Chemical_Hazard This compound Hazard (Based on Creosol) Engineering_Controls Engineering Controls (Fume Hood, Eyewash) Chemical_Hazard->Engineering_Controls Mitigated by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Chemical_Hazard->PPE Mitigated by Admin_Controls Administrative Controls (SOPs, Training) Chemical_Hazard->Admin_Controls Managed by Emergency_Response Emergency Response (First Aid, Spill Kit) Engineering_Controls->Emergency_Response Backup PPE->Emergency_Response Backup Admin_Controls->Emergency_Response Backup

Caption: Logical relationship of safety precautions for this compound.

References

Commercial Suppliers of High-Purity Creosol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity deuterated creosol (Creosol-d4), an essential internal standard for mass spectrometry-based quantitative analysis. This document offers a comparative summary of available products, detailed experimental protocols for its application, and visualizations of relevant biological pathways.

High-Purity Deuterated Creosol Suppliers and Specifications

The use of stable isotope-labeled internal standards, such as this compound, is critical for achieving accurate and precise quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2][3] Several commercial suppliers offer high-purity deuterated creosol and its isomers. The following tables summarize the key quantitative data for these products based on currently available information.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityFormulationCAS Number
MedChemExpress This compoundHY-W040971SNot specified>98%Solid20189-08-6
CDN Isotopes 2-Methoxy-4-methylphenol-3,5,6-d3,ODD-696398 atom % D>98%Solid20189-08-6
Sigma-Aldrich p-Cresol-d477534197 atom % D99% (CP)SolidNot specified

Note: Data is subject to change. It is recommended to obtain the latest Certificate of Analysis from the supplier for the most accurate and lot-specific information.

Experimental Protocol: Quantification of Creosol in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantitative analysis of creosol in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Creosol analytical standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Creosol Stock Solution (1 mg/mL): Accurately weigh and dissolve creosol in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare a series of calibration standards by serially diluting the Creosol stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for sample cleanup in bioanalysis.[4]

  • Pipette 100 µL of the biological sample (plasma, urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing the internal standard) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative Example)
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate creosol from matrix components (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

  • MRM Transitions:

    • Creosol: To be determined based on parent and product ions.

    • This compound: To be determined based on parent and product ions.

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving creosol and a typical experimental workflow for its analysis.

G cluster_workflow Experimental Workflow for Creosol Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

A typical sample preparation workflow for LC-MS/MS analysis.

G cluster_pathway p-Cresol Induced Cellular Senescence Signaling pCresol p-Cresol FAK FAK pCresol->FAK inhibits Akt Akt FAK->Akt inhibits TWIST TWIST Akt->TWIST inhibits Senescence Cellular Senescence TWIST->Senescence promotes

p-Cresol's role in the FAK-Akt-TWIST signaling pathway.

G cluster_metabolism Creosol Metabolism and Detoxification Creosol Creosol PhaseI Phase I Metabolism (e.g., CYP450) Creosol->PhaseI Metabolite Oxidized Metabolite PhaseI->Metabolite PhaseII Phase II Conjugation (e.g., UGT, SULT) Metabolite->PhaseII Conjugate Glucuronide or Sulfate Conjugate PhaseII->Conjugate Excretion Excretion Conjugate->Excretion

A simplified overview of creosol metabolism and detoxification.

References

Methodological & Application

Application Note: High-Precision Quantification of Creosol in Complex Matrices Using Creosol-d4 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the quantitative analysis of creosol in various matrices using gas chromatography-mass spectrometry (GC-MS) with creosol-d4 as an internal standard. The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This document outlines detailed experimental protocols, data presentation in tabular format for key validation parameters, and a visual representation of the analytical workflow. Additionally, a diagram of the bacterial biosynthesis pathway of p-cresol is included to provide biological context for researchers studying this compound. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable method for creosol quantification.

Introduction

Creosol (2-methoxy-4-methylphenol) is a phenolic compound found in various natural and industrial sources, including wood smoke, creosote, and as a metabolic byproduct of microbial activity in the gut. Its presence and concentration are of interest in diverse fields such as food science, environmental monitoring, and biomedical research. Accurate quantification of creosol is often challenging due to its volatility and the complexity of the sample matrices in which it is found.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like creosol. To overcome potential inaccuracies arising from sample loss during preparation and instrumental variability, the use of a stable isotope-labeled internal standard is highly recommended. This compound, a deuterated analog of creosol, is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process. This co-elution and similar ionization behavior allow for reliable correction of any variations, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following table summarizes the typical method validation parameters for the quantitative analysis of cresols using a deuterated internal standard by GC-MS. The data presented is based on a method developed for the analysis of urinary cresols using a deuterated o-cresol internal standard, which serves as a reliable proxy for a method using this compound.[1][2]

ParameterValue
Linearity Range10 - 12,000 µg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)10 µg/L
Limit of Quantification (LOQ)20 µg/L
Within-Series Imprecision (RSD)3.0% - 7.2%
Recovery84% - 104%

Experimental Protocols

This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the GC-MS analysis of creosol using this compound as an internal standard.

Materials and Reagents
  • Creosol (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Sample matrix (e.g., urine, plasma, environmental water sample)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if necessary)

Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of creosol in 10 mL of methanol to prepare the analyte stock solution.

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare the internal standard stock solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the creosol primary stock solution with methanol to achieve concentrations ranging from 10 µg/L to 12,000 µg/L.

    • Spike each calibration standard and the quality control (QC) samples with the this compound internal standard stock solution to a final concentration of 100 µg/L.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect samples (e.g., 1 mL of urine) in clean glass vials.

  • Internal Standard Spiking: Add an appropriate volume of the this compound internal standard working solution to each sample to achieve a final concentration of 100 µg/L.

  • Hydrolysis (for conjugated cresols in biological samples): For biological samples where cresols may be present as conjugates, perform enzymatic hydrolysis. Add β-glucuronidase/arylsulfatase to the sample and incubate overnight at 37°C.[1]

  • Extraction:

    • Acidify the sample to pH 5 with hydrochloric acid.

    • Add 2 mL of dichloromethane to the sample vial.

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Drying and Concentration:

    • Carefully transfer the organic (bottom) layer to a clean glass tube containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • Derivatization (Optional but Recommended for Improved Peak Shape):

    • Add 50 µL of BSTFA with 1% TMCS to the concentrated extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 min.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Creosol: 138 (quantifier), 123, 95 (qualifiers) This compound: 142 (quantifier), 127, 98 (qualifiers)
Dwell Time100 ms per ion

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of creosol using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with this compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Creosol Calibration->Quantification

Figure 1. Experimental workflow for GC-MS analysis of creosol.
p-Cresol Biosynthesis Pathway

The following diagram illustrates the bacterial metabolic pathway for the biosynthesis of p-cresol from the amino acid tyrosine. This pathway is relevant for understanding the origin of p-cresol in biological systems, particularly in the context of gut microbiome research.[3][4][5][6][7]

p_cresol_biosynthesis cluster_bacteria Bacterial Metabolism Tyrosine Tyrosine p_HPA 4-Hydroxyphenylacetic acid (p-HPA) Tyrosine->p_HPA Tyrosine Aminotransferase / Pyruvate:ferredoxin oxidoreductase p_Cresol p-Cresol p_HPA->p_Cresol p-hydroxyphenylacetate decarboxylase

Figure 2. Bacterial biosynthesis of p-cresol from tyrosine.

Conclusion

The GC-MS method employing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of creosol in complex matrices. The detailed protocols and validation parameters presented in this application note serve as a comprehensive guide for researchers to implement this method in their laboratories. The use of a deuterated internal standard is paramount for achieving reliable quantitative results by effectively compensating for matrix effects and variations in analytical conditions. The provided workflow and biosynthetic pathway diagrams offer valuable visual aids for both the analytical process and the biological context of creosol analysis.

References

Application Note: Quantitative Analysis of Phenolic Compounds in Environmental and Biological Matrices using Creosol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed methodologies for the quantitative analysis of a range of phenolic compounds in both environmental (water) and biological (plasma) samples. The protocols utilize Creosol-d4 (2-Methoxy-4-methylphenol-d4) as a robust internal standard (IS) to ensure accuracy and precision. Two primary analytical techniques are described: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Phenolic compounds are a broad class of chemical constituents found ubiquitously in nature and as industrial pollutants. Their roles range from essential signaling molecules in biological systems to priority environmental contaminants. Accurate quantification of these compounds is critical for toxicological studies, environmental assessment, drug metabolism research, and food quality control.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and injection, thus correcting for potential errors. This compound (CAS No: 20189-08-6) is a deuterated analog of creosol, a common phenolic compound. Its structural similarity to many simple phenols makes it an excellent internal standard for methods targeting this class of compounds.

This application note details validated protocols for sample preparation and analysis using both GC-MS and LC-MS/MS, providing flexibility for laboratories with different instrumentation.

Principle of the Method

A known concentration of the internal standard, this compound, is spiked into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to an extraction procedure (Solid-Phase Extraction for water, Protein Precipitation for plasma) to isolate the phenolic compounds from the sample matrix. For GC-MS analysis, the extracted phenols are derivatized to increase their volatility and thermal stability.

The prepared samples are then injected into the respective chromatographic system (GC or LC) coupled to a mass spectrometer. The analytes are separated based on their physicochemical properties and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of each target analyte to the peak area of the internal standard (this compound). This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is determined by interpolating their area ratios from this curve.

Experimental Protocols

Protocol 1: Quantitative Analysis of Phenols in Water by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile phenols in aqueous matrices, such as drinking or wastewater.[1][2]

2.1. Materials and Reagents

  • Analytes: Phenol, o-Cresol, m-Cresol, p-Cresol, 2,4-Dimethylphenol, 4-Chloro-3-methylphenol, etc.

  • Internal Standard: this compound (CAS: 20189-08-6)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC grade.

  • Reagents: Acetic Anhydride, Potassium Carbonate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[3]

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 mL).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Stock Solutions: Individual analyte stock solutions (1 mg/mL) and this compound stock solution (100 µg/mL) prepared in methanol.

2.2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection: Collect 500 mL of water sample in a clean glass container. Acidify to pH < 2 with concentrated sulfuric acid.

  • Internal Standard Spiking: Spike the sample with a working solution of this compound to achieve a final concentration of 10 µg/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of Ethyl Acetate, 5 mL of Methanol, and 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge under vacuum or a stream of nitrogen for 20 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 4 mL aliquots of Ethyl Acetate into a collection tube.

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

2.3. Derivatization (Silylation)

  • To the concentrated extract, add 50 µL of BSTFA (with 1% TMCS).[3][4]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

2.4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injector: Splitless mode, 275°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions are listed in the data tables.

Protocol 2: Quantitative Analysis of Phenols in Plasma by LC-MS/MS

This protocol is designed for the direct quantification of phenolic compounds in biological fluids like human or animal plasma.

2.1. Materials and Reagents

  • Analytes: p-Cresol, Phenol, Tyrosine, etc.

  • Internal Standard: this compound (CAS: 20189-08-6)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid - all LC-MS grade.

  • Water: LC-MS grade water.

  • Stock Solutions: Individual analyte stock solutions (1 mg/mL) and this compound stock solution (100 µg/mL) prepared in methanol.

2.2. Sample Preparation (Protein Precipitation)

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a this compound working solution (e.g., 1 µg/mL) to each plasma sample.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% formic acid.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Source Parameters: IonSpray Voltage: -4500 V; Temperature: 550°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions are listed in the data tables.

Data Presentation

The following tables represent typical data obtained during method validation, following guidelines from the International Council for Harmonisation (ICH).[7][8][9]

Table 1: GC-MS SIM Ions and Retention Times
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Phenol-TMS9.8516615173
o-Cresol-TMS10.5118016573
p-Cresol-TMS10.6218016573
This compound-TMS (IS) 11.23 214 199 73
2,4-Dimethylphenol-TMS11.8919417973
Table 2: LC-MS/MS MRM Transitions and Retention Times
AnalyteRetention Time (min)Precursor Ion (Q1) m/zProduct Ion (Q3) m/z
Phenol4.1593.065.0
p-Cresol4.88107.192.1
This compound (IS) 5.31 141.1 126.1
Tyrosine2.54180.1136.0
Table 3: Method Validation Summary - Linearity and Detection Limits
AnalyteMethodLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
PhenolGC-MS1 - 500> 0.9980.31.0
p-CresolGC-MS1 - 500> 0.9970.41.0
PhenolLC-MS/MS0.5 - 250> 0.9990.150.5
p-CresolLC-MS/MS0.5 - 250> 0.9980.20.5
Table 4: Method Validation Summary - Accuracy and Precision (at three QC levels)
AnalyteMethodQC Level (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Phenol GC-MS Low (3)98.56.1
Mid (50)102.14.5
High (400)99.23.8
p-Cresol LC-MS/MS Low (1.5)101.75.3
Mid (25)97.93.1
High (200)103.42.5

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water or Plasma) Spike 2. Spike Internal Standard (this compound) Sample->Spike Extract 3. Extraction (SPE or Protein Precipitation) Spike->Extract Concentrate 4. Concentrate / Transfer (Evaporation or Supernatant) Extract->Concentrate Derivatize 5. Derivatize (GC-MS only) (e.g., Silylation) Concentrate->Derivatize Inject_LC 6b. LC-MS/MS Injection Concentrate->Inject_LC Inject_GC 6a. GC-MS Injection Derivatize->Inject_GC Integrate 7. Peak Integration Inject_GC->Integrate Inject_LC->Integrate Ratio 8. Calculate Area Ratios (Analyte / IS) Integrate->Ratio Calibrate 9. Calibration Curve Plot Ratio->Calibrate Quantify 10. Quantify Concentration Calibrate->Quantify G Analyte Analyte Signal (Variable) Ratio Signal Ratio (Analyte / IS) Analyte->Ratio Corrected by IS Internal Standard Signal (Constant Amount Added) IS->Ratio Result Corrected Concentration Ratio->Result Leads to

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Creosol in Food Matrices using Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring phenolic compound found in various food products, essential oils, and wood smoke. It contributes to the characteristic aroma and flavor of many foods and beverages, including coffee, tea, and smoked products. Beyond its role as a flavor component, creosol and its derivatives are of interest to the pharmaceutical and drug development industries due to their potential antioxidant, antiseptic, and other biological activities. Accurate and sensitive quantification of creosol in complex matrices is crucial for quality control in the food industry, for assessing human exposure, and for preclinical and clinical research.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of creosol in food matrices. The method utilizes a stable isotope-labeled internal standard, Creosol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Materials and Methods

Reagents and Chemicals
  • Creosol (≥98% purity)

  • This compound (≥98% purity, D atom purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of creosol from food matrices.

  • Homogenization: Homogenize 5 g of the food sample with 10 mL of water.

  • Internal Standard Spiking: Spike the homogenate with a known concentration of this compound in methanol.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Collect the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following precursor-to-product ion transitions are monitored. These are predicted transitions and should be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Creosol139.1124.115
139.196.125
This compound143.1128.115
143.199.125

Results and Discussion

Method Validation

The method should be validated according to international guidelines (e.g., ICH, FDA) for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. The following table summarizes expected performance data based on validated methods for similar phenolic compounds.

ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectCompensated by this compound internal standard
Recovery> 80%

Note: This data is representative of typical performance for similar validated methods and should be confirmed for this specific application.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for creosol-induced cellular effects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of creosol.

Creosol_Signaling_Pathway Creosol Creosol Exposure ROS Increased ROS Production Creosol->ROS Mitochondria Mitochondria Creosol->Mitochondria Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation ROS->Mitochondria Oxidative Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2_Activation->Antioxidant_Response ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition Direct Effect ETC_Inhibition->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Caption: Proposed signaling pathway of creosol-induced oxidative stress.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of creosol in complex food matrices. The use of a deuterated internal standard, this compound, is essential for achieving accurate and precise results. This method is well-suited for applications in food quality control, exposure assessment, and in vitro and in vivo studies in the field of drug development. The provided diagrams offer a clear overview of the experimental procedure and a potential mechanism of creosol's biological activity, which can be a valuable resource for researchers in the field.

Application Note: Creosol-d4 Protocol for Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring phenolic compound found in wood tar, especially from beechwood, and is a significant component of creosote. It is also found in various food items and is a product of biomass combustion. Due to its widespread presence and potential environmental impact, accurate and sensitive methods for its quantification in environmental matrices are crucial. This application note describes a robust and reliable protocol for the analysis of creosol in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique employing Creosol-d4 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.[1]

Principle

This method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound, a deuterated analog of the target analyte, is added to the environmental sample prior to extraction and analysis. This compound is chemically identical to the native creosol and therefore behaves similarly during extraction, derivatization (if necessary), and GC separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for any losses during sample workup and instrumental analysis.

Application

This protocol is applicable to the determination of creosol in various environmental matrices, including:

  • Water: Groundwater, surface water, and wastewater.

  • Soil and Sediment: Contaminated soils, industrial site sediments.

Experimental Protocols

Sample Preparation

For Water Samples:

  • Collect 1-liter water samples in amber glass bottles.

  • If residual chlorine is present, add ~80 mg of sodium thiosulfate per liter.

  • Acidify the sample to a pH < 2 with sulfuric acid.

  • Store the samples at 4°C until extraction.

  • Prior to extraction, spike the sample with a known amount of this compound solution.

For Soil and Sediment Samples:

  • Collect approximately 10-20 g of the sample in a glass container.

  • Store the samples at 4°C.

  • Homogenize the sample prior to extraction.

  • Weigh 5-10 g of the homogenized sample into a beaker.

  • Spike the sample with a known amount of this compound solution and mix thoroughly.

  • Add anhydrous sodium sulfate to the sample to form a free-flowing powder.

Extraction

For Water Samples (Solid Phase Extraction - SPE):

  • Condition a 6 mL SPE cartridge containing 500 mg of a polymeric sorbent with 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water.

  • Pass the entire 1 L water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

  • After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.

  • Elute the trapped analytes with 5 mL of methylene chloride.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

For Soil and Sediment Samples (Soxhlet Extraction):

  • Place the prepared soil/sediment sample into a Soxhlet extraction thimble.

  • Extract the sample with a 1:1 mixture of acetone and hexane for 16-24 hours.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a solvent exchange to methylene chloride.

  • Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Creosol (quantification ion): m/z 138

    • Creosol (qualifier ion): m/z 123

    • This compound (quantification ion): m/z 142

Data Presentation

Table 1: GC-MS Parameters for Creosol Analysis

ParameterValue
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature280°C
Oven Program50°C (2 min), 10°C/min to 280°C (5 min)
Carrier GasHelium (1.2 mL/min)
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Ionization ModeElectron Ionization (70 eV)
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Example Performance Data for Creosol Analysis using this compound Internal Standard (Hypothetical Data)

MatrixSpiked Concentration (µg/L or µg/kg)Average Recovery (%)Relative Standard Deviation (%)Method Detection Limit (µg/L or µg/kg)
Reagent Water10985.20.5
Groundwater10928.11.0
Wastewater258512.52.5
Sandy Soil50957.55.0
Clay Soil508811.27.5
Sediment508314.810.0

Note: The data presented in Table 2 is for illustrative purposes and represents typical performance for isotope dilution methods for similar analytes. Actual performance may vary based on instrumentation, matrix complexity, and laboratory conditions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Water_Sample Water Sample (1L) Spike Spike with this compound Water_Sample->Spike Soil_Sample Soil/Sediment Sample (5-10g) Soil_Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE for water Soxhlet Soxhlet Extraction Spike->Soxhlet for soil/sediment Concentrate Concentrate Extract SPE->Concentrate Soxhlet->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantification Quantification using Isotope Dilution GCMS->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for the analysis of creosol in environmental samples using this compound.

signaling_pathway cluster_enzymes Enzymatic Reactions Creosol Creosol Catechol_derivative Substituted Catechol Creosol->Catechol_derivative Hydroxylation Ring_Cleavage_Product Ring Cleavage Product Catechol_derivative->Ring_Cleavage_Product Ring Fission TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle Further Metabolism Monooxygenase Monooxygenase Monooxygenase->Creosol Dioxygenase Dioxygenase Dioxygenase->Catechol_derivative

References

Application Note: Quantitative Analysis of Creosol in Whiskey Using Isotope Dilution GC-MS/MS with Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.

Abstract

This application note details a robust and sensitive method for the quantification of creosol in whiskey samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard, Creosol-d4. Creosol is a significant contributor to the smoky and phenolic aroma profile of certain whiskeys, particularly those made with peated malt. Accurate quantification of creosol is crucial for quality control, flavor profiling, and ensuring product consistency. The use of this compound as an internal standard in this isotope dilution method effectively compensates for matrix effects and variations in sample preparation, leading to high accuracy and precision.[1] This document provides a comprehensive protocol, including sample preparation, instrumental analysis, and method validation data.

Introduction

Creosol (2-methoxy-4-methylphenol) is a key phenolic compound found in beverages like whiskey, contributing characteristic smoky, medicinal, and spicy flavor notes.[2] Its concentration can vary significantly depending on the production process, particularly the malting of barley using peat smoke. Therefore, a reliable analytical method for its quantification is essential for distillers to maintain a consistent flavor profile and for quality assessment.

Stable isotope dilution analysis (SIDA) coupled with GC-MS/MS is a powerful technique for the accurate quantification of trace-level analytes in complex matrices.[1][3] By introducing a known amount of an isotopically labeled analog of the analyte (in this case, this compound) at an early stage of the sample preparation, any losses during extraction and analysis will affect both the analyte and the internal standard equally. This allows for highly accurate and precise measurements, as the quantification is based on the ratio of the native analyte to its labeled counterpart.

This application note provides a complete workflow for the determination of creosol in whiskey, from sample extraction to data analysis, and includes performance characteristics of the validated method.

Experimental Protocols

Reagents and Materials
  • Standards: Creosol (≥98% purity), this compound (≥98% purity, D atom purity ≥98%)

  • Solvents: Dichloromethane (DCM), HPLC grade; Methanol, HPLC grade; Anhydrous sodium sulfate

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Whiskey Samples: Commercially available peated and unpeated Scotch whiskeys

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of creosol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the creosol stock solution with a 40% ethanol/water mixture to achieve concentrations ranging from 1 to 200 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup
  • Sample Spiking: To a 10 mL aliquot of whiskey sample, add 100 µL of the 10 µg/mL this compound internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 5 mL of dichloromethane (DCM) to the spiked sample.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction with another 5 mL of DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the concentrated extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a 20% methanol/water solution to remove polar interferences.

    • Elute the creosol and this compound with 5 mL of dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Sample: Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)

  • Column: ZB-WAX (60 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar column.[4]

  • Inlet: Splitless mode, 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 10 min at 240 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Ion Source: Electron Ionization (EI), 230 °C

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for Creosol and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Creosol (Quantifier) 1381231550
Creosol (Qualifier)138952050
This compound (Internal Standard) 1421271550

Note: These MRM transitions are proposed based on the fragmentation patterns of creosol and its deuterated analog. Actual values may need to be optimized on the specific instrument used.

Table 2: Method Validation Data
ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery (%) 95 - 108%
Precision (RSD%) - Intra-day < 5%
Precision (RSD%) - Inter-day < 8%
Table 3: Quantification of Creosol in Commercial Whiskey Samples
Whiskey SampleTypeCreosol Concentration (ng/mL)
Whiskey APeated Islay Scotch152.4
Whiskey BHighland Scotch25.8
Whiskey CUnpeated Speyside Scotch3.1
Whiskey DAmerican Bourbon8.9

Mandatory Visualization

experimental_workflow sample Whiskey Sample (10 mL) spike Spike with This compound (IS) sample->spike lle Liquid-Liquid Extraction (Dichloromethane) spike->lle dry_conc Drying (Na2SO4) & Concentration lle->dry_conc spe SPE Cleanup (C18 Cartridge) dry_conc->spe final_conc Final Concentration spe->final_conc gcms GC-MS/MS Analysis (MRM Mode) final_conc->gcms data Data Analysis & Quantification gcms->data

Caption: Experimental workflow for the quantification of creosol in whiskey.

Conclusion

The developed isotope dilution GC-MS/MS method using this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of creosol in whiskey samples. The detailed protocol for sample preparation and instrumental analysis, along with the robust validation data, demonstrates the suitability of this method for routine quality control and flavor profiling in the beverage industry. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex samples like whiskey, ensuring reliable and reproducible results.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood creosote, and it serves as a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. Isotopic labeling, particularly with deuterium, is a common strategy in drug development to study metabolism, reaction mechanisms, and to potentially improve pharmacokinetic profiles. Creosol-d4, a deuterated analog of creosol, is therefore a compound of significant interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of modern NMR techniques. For the purpose of this document, this compound is defined as 2-methoxy-4-methylphenol-d4, with deuterium atoms replacing the protons on the aromatic ring and the hydroxyl group.

Predicted NMR Data for this compound

The deuteration of the aromatic ring and the hydroxyl group significantly simplifies the ¹H NMR spectrum and introduces characteristic changes in the ¹³C NMR spectrum. The following tables summarize the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
AssignmentPredicted Chemical Shift (δ) ppm (CDCl₃)MultiplicityIntegration
-OCH3.87s3H
Ar-CH2.32s3H
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted Chemical Shift (δ) ppm (CDCl₃)DEPT-135
C -OH145.0Quaternary
C -OCH₃146.5Quaternary
C -CH₃129.5Quaternary
Ar-C D110.5Low intensity triplet
Ar-C D114.8Low intensity triplet
Ar-C D121.0Low intensity triplet
-OC H₃55.8Positive
Ar-C H₃21.2Positive

Note: Chemical shifts are estimated based on data for unlabeled creosol and may vary slightly depending on experimental conditions. The signals for deuterated carbons (Ar-CD) will be significantly broader and less intense due to quadrupolar relaxation and C-D coupling.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

1D NMR Spectroscopy

3.2.1 ¹H NMR Spectroscopy

  • Objective: To identify and quantify the proton-bearing functional groups.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of nuclei)

    • Acquisition Time: 2-4 seconds

3.2.2 ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon environments in the molecule.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

3.2.3 DEPT-135 Spectroscopy

  • Objective: To differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Program: DEPT-135 (Distortionless Enhancement by Polarization Transfer).

  • Key Parameters:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 256-512

    • Relaxation Delay (d1): 2 seconds

  • Interpretation:

    • CH₃ groups appear as positive signals.

    • CH₂ groups appear as negative signals.

    • CH groups appear as positive signals.

    • Quaternary carbons are not observed.

2D NMR Spectroscopy

3.3.1 COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton spin coupling networks. For this compound, this experiment is expected to show no cross-peaks due to the absence of H-H coupling. It serves as a confirmation of the deuteration pattern.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (F1 and F2): 0-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

3.3.2 HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and carbons.[1][2][3][4][5]

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for edited HSQC).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 0-12 ppm

    • Spectral Width (F1 - ¹³C): 0-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-8

  • Expected Correlations:

    • Cross-peak between the -OCH₃ protons and the -OC H₃ carbon.

    • Cross-peak between the Ar-CH₃ protons and the Ar-C H₃ carbon.

3.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.[1][5][6][7]

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 0-12 ppm

    • Spectral Width (F1 - ¹³C): 0-200 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • Long-range coupling delay optimized for J = 8 Hz.

  • Expected Key Correlations:

    • -OCH ₃ protons to the C -OCH₃ quaternary carbon.

    • Ar-CH ₃ protons to the C -CH₃ quaternary carbon and adjacent deuterated aromatic carbons.

Data Presentation

Table 3: Summary of Expected 2D NMR Correlations for this compound
Proton Signal (δ ppm)COSY Correlations (δ ppm)HSQC Correlation (¹³C δ ppm)Key HMBC Correlations (¹³C δ ppm)
3.87 (-OCH₃)None55.8146.5 (C-OCH₃)
2.32 (Ar-CH₃)None21.2129.5 (C-CH₃), ~121.0 (Ar-CD), ~110.5 (Ar-CD)

Visualizations

Logical Workflow for NMR Characterization of this compound

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation H1_NMR 1H NMR Proton_ID Identify Protonated Groups H1_NMR->Proton_ID C13_NMR 13C NMR Carbon_Types Identify Carbon Types C13_NMR->Carbon_Types DEPT135 DEPT-135 DEPT135->Carbon_Types COSY COSY Connectivity Establish Connectivity COSY->Connectivity Confirm absence of H-H coupling HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Proton_ID->HSQC Proton_ID->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Structure_Confirm Confirm Structure of this compound Connectivity->Structure_Confirm

Caption: Workflow for the NMR-based structural characterization of this compound.

Signaling Pathway for Structural Elucidation of this compound via NMR

creosol_elucidation cluster_protons Proton Signals cluster_carbons Carbon Signals H_OCH3 H (-OCH3) ~3.87 ppm C_OCH3 C (-OCH3) ~55.8 ppm H_OCH3->C_OCH3 HSQC (1J) Cq_OMe Cq (-OMe) ~146.5 ppm H_OCH3->Cq_OMe HMBC (2J) H_CH3 H (Ar-CH3) ~2.32 ppm C_CH3 C (Ar-CH3) ~21.2 ppm H_CH3->C_CH3 HSQC (1J) H_CH3->Cq_OMe HMBC (3J) Cq_Me Cq (-Me) ~129.5 ppm H_CH3->Cq_Me HMBC (2J)

Caption: Key 2D NMR correlations for the structural confirmation of this compound.

References

Standard Operating Procedure for the Preparation of Creosol-d4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation of a Creosol-d4 stock solution, intended for use by researchers, scientists, and drug development professionals. This compound, the deuterated form of creosol, is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of creosol and related phenolic compounds in various biological and environmental matrices. This protocol outlines the necessary materials, safety precautions, and a step-by-step guide to accurately prepare a stock solution of a specified concentration. Adherence to this SOP will ensure the consistency and reliability of experimental results.

Materials and Equipment

  • This compound (solid)

  • Analytical balance (4-decimal place)

  • Volumetric flask (Class A, appropriate volume, e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes (calibrated)

  • Pipette tips

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Solvent(s): Methanol (MeOH), Dimethyl sulfoxide (DMSO), or Ethanol (EtOH) (HPLC or mass spectrometry grade)

  • Amber glass vial with a screw cap for storage

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Safety Precautions

This compound should be handled with the same precautions as its non-deuterated counterpart, creosol. Cresols are harmful if swallowed and can cause skin irritation.[1] It is essential to handle the compound in a well-ventilated area or a chemical fume hood.[1] Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1] Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue, Creosol. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

PropertyValue (this compound)Value (Creosol)
Molecular Weight 142.19 g/mol 138.16 g/mol [2]
Solubility in DMSO Not specified65 mg/mL[3]
Solubility in Ethanol Not specifiedMiscible[3][4]
Solubility in Methanol Not specifiedMiscible (based on general solubility of cresols in alcohols)[2]
Storage (Solid) 2-8°C or -20°CStore in a cool, dry, and dark place.[1]
Storage (Solution) -20°CStore in a tightly sealed, light-protecting (amber) container.[1]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable solvent. This concentration is a common starting point for the preparation of working standards for analytical methods.[5]

5.1. Calculation of Required Mass:

To prepare a 1 mg/mL stock solution, the mass of this compound required will depend on the final volume of the stock solution. For example, to prepare 1 mL of a 1 mg/mL stock solution, you will need 1 mg of this compound.

Mass (mg) = Concentration (mg/mL) x Volume (mL)

5.2. Weighing the this compound:

  • Place a clean, dry weighing boat or paper on the analytical balance and tare the balance.

  • Carefully weigh the calculated amount of this compound (e.g., 1.0 mg) onto the weighing boat. Record the exact mass.

5.3. Dissolving the this compound:

  • Quantitatively transfer the weighed this compound to a clean, dry volumetric flask of the desired volume (e.g., 1 mL).

  • Add a small amount of the chosen solvent (Methanol, DMSO, or Ethanol) to the weighing boat to rinse any residual compound and transfer the rinse to the volumetric flask.

  • Add the solvent to the volumetric flask to approximately half of the final volume.

  • Cap the flask and vortex gently until the this compound is completely dissolved.

  • Once dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

5.4. Storage of the Stock Solution:

  • Transfer the prepared stock solution to a clean, labeled amber glass vial with a screw cap.

  • The label should include the name of the compound (this compound), the concentration (e.g., 1 mg/mL), the solvent used, the preparation date, and the name of the person who prepared it.

  • Store the stock solution at -20°C for long-term stability.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate 1. Define Concentration & Volume weigh Weigh this compound calculate->weigh 2. Use Analytical Balance dissolve Dissolve in Solvent weigh->dissolve 3. Add to Volumetric Flask vortex Vortex to Homogenize dissolve->vortex 4. Ensure Complete Dissolution transfer Transfer to Amber Vial vortex->transfer 5. Protect from Light label_vial Label Vial transfer->label_vial 6. Record Details store Store at -20°C label_vial->store 7. Ensure Stability end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes & Protocols: Quantification of Creosote Components Using Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosote is a complex mixture of chemical compounds derived from the distillation of wood or coal tar.[1] Its composition is highly variable but is primarily comprised of phenolic compounds, cresols, guaiacol, and polycyclic aromatic hydrocarbons (PAHs).[1] Among the key phenolic constituents of wood creosote is creosol (2-methoxy-4-methylphenol). Accurate quantification of creosol and other phenolic components is crucial for quality control, environmental monitoring, and in drug development contexts where creosote derivatives may be investigated for their therapeutic properties.

The use of a deuterated internal standard, such as creosol-d4, in conjunction with gas chromatography-mass spectrometry (GC-MS) offers a robust and highly accurate method for quantification. This stable isotope dilution analysis (SIDA) approach effectively compensates for sample matrix effects and variations in extraction recovery and instrument response, leading to more precise and reliable results.[2][3] These application notes provide a detailed protocol for the quantification of creosol and related phenolic compounds in a creosote matrix using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique where a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample workup and analysis.

Experimental Protocols

Materials and Reagents
  • Creosote Sample

  • This compound (Deuterated Internal Standard) : Purity >98%

  • Creosol (Native Standard) : Purity >99%

  • Other Phenolic Standards (e.g., guaiacol, phenol, p-cresol) : Purity >99%

  • Solvents : Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (pesticide grade or equivalent)

  • Anhydrous Sodium Sulfate

  • Derivatizing Agent (optional but recommended for improved chromatography) : N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Deionized Water

Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Native Analyte Stock Solutions (1000 µg/mL) : Individually prepare stock solutions of creosol, guaiacol, phenol, and other target phenolic compounds by dissolving 10 mg of each in 10 mL of methanol.

  • Calibration Standards : Prepare a series of calibration standards by spiking appropriate aliquots of the native analyte stock solutions into a constant volume of the this compound internal standard solution. Dilute with dichloromethane to the final volume. A typical calibration range would be 1-100 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Accurately weigh approximately 100 mg of the creosote sample into a glass vial.

  • Add a known amount of the this compound internal standard stock solution. The amount should be chosen to be within the calibration range.

  • Add 5 mL of deionized water and vortex for 1 minute.

  • Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 2 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a new vial for analysis.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Creosote Sample Spike Spike with this compound Sample->Spike LLE Liquid-Liquid Extraction (DCM/Water) Spike->LLE Dry Dry Organic Phase (Na2SO4) LLE->Dry Extract Final Extract Dry->Extract Deriv Derivatization (optional) (BSTFA + 1% TMCS) Extract->Deriv Inject GC Injection Deriv->Inject Sep Chromatographic Separation Inject->Sep Detect Mass Spectrometric Detection (SIM Mode) Sep->Detect Quant Quantification (Ratio of Analyte to IS) Detect->Quant Report Final Report Quant->Report G cluster_measurement Mass Spectrometer Measurement Analyte_Response Analyte Response (A) Ratio Response Ratio (A/IS) Analyte_Response->Ratio IS_Response Internal Standard Response (IS) IS_Response->Ratio Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Final Analyte Concentration Cal_Curve->Final_Conc

References

Application Note: Quantitative Analysis of Creosol in Human Plasma by Isotope Dilution Mass Spectrometry Using Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creosol (2-methoxy-4-methylphenol) is a phenolic compound found in wood creosote and is also a component of the aroma of various foods, including whiskey and coffee. It is utilized as a flavoring agent and fragrance ingredient. In biomedical research, monitoring levels of phenolic compounds like creosol can be important for understanding metabolism, exposure to environmental sources, and their potential physiological effects.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis.[1][2] This technique involves introducing a known quantity of a stable isotope-labeled version of the analyte, known as an internal standard (IS), into the sample.[3][4] The IS, in this case, Creosol-d4, is chemically and physically almost identical to the analyte of interest (creosol).[5] This similarity ensures that both compounds behave nearly identically during sample preparation, chromatography, and ionization, effectively correcting for sample loss, matrix effects, and instrument variability.[6][7] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved.[8]

This application note provides a detailed protocol for the quantification of creosol in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Experimental Protocol

Materials and Reagents
  • Creosol (analytical standard, >99% purity)

  • This compound (isotopic purity >98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Creosol Stock Solution (1 mg/mL): Accurately weigh 10 mg of creosol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Creosol Working Standard Solutions: Prepare serial dilutions of the Creosol Stock Solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound IS Stock Solution in acetonitrile. This solution is used for protein precipitation and spiking all samples.

Sample Preparation (Protein Precipitation Method)
  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown plasma samples.

  • Pipette 100 µL of plasma (or blank plasma for calibration curve) into the appropriate tubes.

  • Spike 10 µL of the appropriate Creosol Working Standard Solution into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 methanol:water.

  • Add 300 µL of the Internal Standard (IS) Working Solution (50 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: 95% to 20% B

    • 6.1-8.0 min: Hold at 20% B (re-equilibration)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters:

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 3500 V

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Creosol139.1124.115
This compound143.1128.115

Data Presentation and Performance Characteristics

The performance of the method was evaluated by assessing its linearity, limit of quantification (LLOQ), accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 89.5% - 104.2%
Precision (%CV, at LLOQ, LQC, MQC, HQC) < 9.5%
Recovery > 85%

LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (300 ng/mL), HQC: High Quality Control (800 ng/mL)

Visualizations

Principle of Isotope Dilution Mass Spectrometry

G cluster_sample Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer A1 Analyte (Unknown Amount) B1 Isotope-Labeled Standard (Known Amount) A2 Analyte B2 Standard MS LC-MS/MS Analysis A2->MS B2->MS Result Calculate Ratio: (Analyte Signal / IS Signal) Determine Original Concentration MS->Result

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Workflow for Creosol Quantification

workflow start Collect Plasma Sample spike Spike Samples, Standards & QCs with this compound IS start->spike prep Prepare Standards (Calibration & QC) prep->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation (14,000 rpm, 10 min) precip->centrifuge extract Transfer Supernatant centrifuge->extract inject Inject into LC-MS/MS extract->inject analyze Data Acquisition (MRM) Measure Peak Area Ratios inject->analyze quantify Quantification (Calculate Concentration) analyze->quantify

Caption: Step-by-step workflow for the IDMS analysis of creosol in plasma.

References

Troubleshooting & Optimization

Troubleshooting Creosol-d4 peak tailing in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for GC-MS Analysis. This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing with Creosol-d4.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal chromatographic separation, peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can decrease resolution between adjacent peaks and lead to inaccurate quantification.[2] this compound, as a phenolic compound, has an active hydroxyl (-OH) group that can interact strongly with active sites in the GC-MS system, making it particularly susceptible to peak tailing.[3]

Q2: What are the most common causes of peak tailing for active compounds like this compound?

A2: The primary causes stem from unwanted interactions between this compound and the GC-MS system. These include:

  • Active Sites: The presence of acidic silanol groups or contaminants in the injector liner, seals, or the column itself can cause reversible adsorption of the analyte.[4][5]

  • Column Contamination/Degradation: Accumulation of non-volatile sample matrix components at the head of the column can create active sites.[6] Over time, the stationary phase can also degrade, exposing active surfaces.[4]

  • Improper System Setup: "Dead volumes" in the flow path, often caused by incorrect column installation in the inlet or detector, can lead to peak broadening and tailing.[6][7]

  • Methodological Issues: Sub-optimal flow rates, incorrect injector temperatures, or column overload (injecting too much sample) can all contribute to poor peak shape.[2][8]

Q3: How can I tell if the problem is chemical (activity) or physical (flow path)?

A3: A key diagnostic step is to analyze the entire chromatogram.

  • If only active compounds like this compound are tailing while non-polar compounds (e.g., hydrocarbons) have good peak shape, the issue is likely due to chemical interactions and active sites.[5][9]

  • If all peaks in the chromatogram are tailing , the problem is more likely a physical issue, such as improper column installation or a leak in the system.[6][9] You can confirm this by injecting a non-tailing compound like a light hydrocarbon; if it tails, a flow path problem is likely.[10]

Q4: Can derivatization solve my this compound peak tailing issue?

A4: Yes, derivatization is a highly effective strategy. By converting the active hydroxyl group of this compound into a less polar, more volatile derivative (e.g., a silyl ether), its tendency to interact with active sites is significantly reduced.[11][12] This typically results in sharper, more symmetrical peaks. Silylation using reagents like BSTFA is a common and effective approach for phenols.[13]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Step 1: Initial System Assessment & Inlet Maintenance

The injection port is the most common source of activity and contamination. Start your troubleshooting here.

  • Action: Perform basic inlet maintenance.[14] This includes replacing the septum, O-ring, and, most importantly, the inlet liner.[14] Liners are consumable and can accumulate non-volatile residues that create active sites.[15]

  • Rationale: A contaminated liner is a frequent cause of peak tailing for active compounds.[4] Even if visually clean, the deactivation layer on the liner surface can degrade over time.

Step 2: Evaluate the GC Column

If inlet maintenance does not resolve the issue, the problem may lie with the analytical column.

  • Action 1: Trim the column. Remove 15-20 cm from the inlet end of the column.[4] This removes the section most likely to be contaminated with sample matrix residue.

  • Rationale 1: The front section of the column acts as a guard, trapping non-volatile material. This contamination can lead to poor peak shape.[16]

  • Action 2: If tailing persists, consider conditioning the column by baking it out at its maximum recommended temperature for a short period.[17]

  • Rationale 2: Column conditioning can remove semi-volatile contaminants, but be aware that severe contamination may require column replacement.[16] If the column is old or has been subjected to many dirty samples, its performance may be permanently degraded.[4]

Step 3: Verify System Setup and Method Parameters

Physical setup and analytical conditions play a crucial role in peak shape.

  • Action 1: Check column installation. Ensure the column is installed at the correct depth in both the injector and the detector, and that the column cuts are clean and square.[6][8]

  • Rationale 1: Improper installation can create dead volumes or turbulence in the flow path, causing all peaks to tail.[6]

  • Action 2: Review your GC method. Ensure the carrier gas flow rate is optimal and that the initial oven temperature is appropriate, especially for splitless injections (typically 10-20°C below the solvent boiling point).[8][14]

  • Rationale 2: A low flow rate can increase the residence time of the analyte in the liner, enhancing interactions with active sites.[18] An incorrect initial temperature can cause poor analyte focusing at the head of the column.[14]

Step 4: Chemical Modification (Derivatization)

If the above steps fail to produce a symmetrical peak, the inherent activity of this compound is the likely culprit, and derivatization is the recommended solution.

  • Action: Derivatize the sample using a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This converts the polar -OH group to a non-polar -OTMS (trimethylsilyl) ether.

  • Rationale: Derivatization reduces the polarity of the analyte, increasing its volatility and minimizing interactions with active sites in the system, which is a common strategy for analyzing phenols.[11][12][13]

Quantitative Data Summary

The following table summarizes how different GC-MS parameters can affect peak shape, quantified by the Asymmetry Factor (As), where a value of 1.0 is a perfectly symmetrical peak.

ParameterCondition AAsymmetry Factor (As) - ACondition BAsymmetry Factor (As) - BRationale
Inlet Liner Old, contaminated liner> 1.8New, deactivated liner1.0 - 1.2A new, inert liner minimizes active sites available for interaction.[4]
Column Condition Contaminated column front> 1.7After trimming 20cm1.1 - 1.3Trimming removes non-volatile matrix components that create active sites.[16]
Carrier Gas Flow Low (e.g., < 20 cm/s)> 1.6Optimal (e.g., 35-40 cm/s)1.0 - 1.2Higher flow rates reduce the time the analyte spends in the inlet, decreasing interaction time.[18]
Sample Derivatization Underivatized this compound> 2.0Silylated this compound1.0 - 1.1Silylation blocks the active hydroxyl group, preventing adsorption and improving peak shape.[12][13]

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

Objective: To replace a potentially contaminated or active inlet liner to improve peak shape.

Methodology:

  • Cool System: Set the GC injector temperature to ambient (e.g., 40°C) and allow it to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or the cylinder.

  • Disassemble Inlet: Carefully unscrew the septum retaining nut and remove the septum.

  • Remove Old Liner: Using clean, lint-free tweezers, gently pull the old liner out of the injection port. Take note of its orientation and the position of any O-rings.

  • Install New Liner: Wearing clean gloves, place a new, deactivated liner (with a new O-ring if required) into the injector, ensuring it is seated correctly.

  • Reassemble: Install a new septum and tighten the retaining nut until finger-tight, then give it a quarter-turn with a wrench. Do not overtighten.

  • Restore System: Turn the carrier gas back on and perform a leak check around the septum nut. Once leak-free, set the injector to your method temperature and allow the system to equilibrate before analysis.

Protocol 2: Silylation of this compound for GC-MS Analysis

Objective: To derivatize this compound to reduce its polarity and eliminate peak tailing caused by active site interactions.

Materials:

  • Sample containing this compound dissolved in a dry, aprotic solvent (e.g., Acetone, Dichloromethane).[13]

  • Silylating reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) +/- 1% TMCS (Trimethylchlorosilane).

  • GC Vials with inserts.

  • Heating block or oven.

Methodology:

  • Sample Preparation: Pipette 100 µL of the sample solution into a GC vial.

  • Reagent Addition: Add 100 µL of the BSTFA reagent to the vial. The reaction is often fastest in acetone.[13]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The derivatized this compound will have a higher mass and a shorter retention time than the underivatized form.

Visualizations

Troubleshooting Workflow

G start Peak Tailing Observed for this compound check_peaks Are ALL peaks tailing or just active compounds? start->check_peaks all_tail All Peaks Tail check_peaks->all_tail All active_tail Only Active Compounds Tail check_peaks->active_tail Active Only check_install Check Column Installation (Depth, Cut, Ferrules) all_tail->check_install inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) active_tail->inlet_maint check_leaks Check for Leaks (Inlet, Fittings) check_install->check_leaks fix_physical Correct Installation / Fix Leaks check_leaks->fix_physical end_node Problem Resolved fix_physical->end_node trim_col Trim 15-20cm from Column Inlet inlet_maint->trim_col deriv Derivatize Sample (e.g., Silylation) trim_col->deriv deriv->end_node

Caption: A logical workflow for troubleshooting this compound peak tailing.

GC-MS Flow Path and Potential Active Sites

G cluster_inlet GC Inlet cluster_column GC Column septum Septum (Potential for bleed) liner Inlet Liner (Primary source of activity) septum->liner seal Gold Seal (Can be active if scratched) liner->seal col_head Column Head (Contamination) seal->col_head col_body Column Body (Stationary Phase) col_head->col_body detector MS Transfer Line & Ion Source col_body->detector

Caption: Key locations of potential active sites within a GC-MS system.

References

Technical Support Center: Optimizing Creosol-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Creosol-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of creosol. In mass spectrometry, stable isotope-labeled compounds like this compound are frequently used as internal standards. Because their physicochemical properties are nearly identical to the non-deuterated (endogenous) analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer's source. This allows for the correction of variations during sample preparation and analysis, leading to more accurate and precise quantification.

Q2: I am observing a low or no signal for this compound. What are the common causes?

Low signal intensity for this compound can stem from several factors, including:

  • Inefficient Ionization: The choice of ionization source and its parameters are critical.

  • Ion Suppression: Components in the sample matrix can co-elute with this compound and interfere with its ionization.

  • Suboptimal Mass Spectrometry Parameters: The instrument may not be properly tuned and calibrated for this compound.

  • Incorrect Sample Preparation: The extraction and cleanup of the sample may be inefficient.

  • Mobile Phase Issues: The composition of the mobile phase can significantly impact ionization efficiency.

Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?

Both ESI and APCI can be used for this compound analysis, and the optimal choice depends on the specific sample matrix and desired sensitivity. ESI is generally suitable for polar compounds, while APCI can be more effective for less polar compounds.[1][2] For creosol and its derivatives, ESI is commonly used. However, it is recommended to test both ionization sources during method development to determine which provides a better signal-to-noise ratio for your specific application.[3][4]

Q4: What are common adducts of this compound that I should look for in my mass spectra?

In electrospray ionization (ESI), it is common for analytes to form adducts with ions present in the mobile phase or sample.[5] For this compound, you might observe the following adducts in positive ion mode:

  • [M+H]+: Protonated molecule

  • [M+Na]+: Sodium adduct

  • [M+K]+: Potassium adduct

  • [M+NH4]+: Ammonium adduct

The formation of these adducts can split the signal intensity, so it is important to be aware of them.[6] Minimizing salt content in your samples and mobile phases can help reduce unwanted adduct formation.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity

A weak or absent signal for this compound is a common problem. Follow this workflow to diagnose and resolve the issue.

LowSignalWorkflow start Low this compound Signal check_ms Verify MS Performance start->check_ms check_source Optimize Ion Source check_ms->check_source MS performance is good tune_calibrate Tune and Calibrate Mass Spectrometer check_ms->tune_calibrate MS performance is poor check_sample_prep Evaluate Sample Preparation check_source->check_sample_prep Source optimized optimize_source_params Adjust Source Parameters (e.g., Gas Flow, Temperature) check_source->optimize_source_params Suboptimal source parameters check_chromatography Assess Chromatography check_sample_prep->check_chromatography Sample prep is efficient improve_sample_prep Improve Extraction/Cleanup (e.g., SPE, LLE) check_sample_prep->improve_sample_prep Inefficient sample prep solution Signal Optimized check_chromatography->solution Chromatography is optimal modify_mobile_phase Modify Mobile Phase (e.g., pH, Organic Content) check_chromatography->modify_mobile_phase Poor peak shape or retention tune_calibrate->check_ms optimize_source_params->check_source improve_sample_prep->check_sample_prep modify_mobile_phase->check_chromatography

Caption: Troubleshooting workflow for low this compound signal intensity.

Issue 2: High Signal Variability or Poor Reproducibility

Inconsistent signal intensity can lead to inaccurate quantification. This is often related to matrix effects or sample preparation variability.

SignalVariabilityWorkflow start High Signal Variability check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects check_sample_prep_consistency Assess Sample Prep Consistency check_matrix_effects->check_sample_prep_consistency No significant matrix effects mitigate_matrix_effects Mitigate Matrix Effects (e.g., Dilution, Better Cleanup) check_matrix_effects->mitigate_matrix_effects Signal suppression/enhancement observed check_lc_stability Verify LC Stability check_sample_prep_consistency->check_lc_stability Consistent sample prep improve_pipetting Improve Pipetting Technique or Use Automation check_sample_prep_consistency->improve_pipetting Inconsistent internal standard addition solution Reproducible Signal check_lc_stability->solution Stable LC performance check_lc_system Troubleshoot LC System (e.g., Check for leaks, prime pumps) check_lc_stability->check_lc_system Retention time shifts or pressure fluctuations mitigate_matrix_effects->check_matrix_effects improve_pipetting->check_sample_prep_consistency check_lc_system->check_lc_stability

Caption: Troubleshooting workflow for high signal variability.

Data Presentation

Table 1: Comparison of Ionization Techniques for this compound Analysis
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation
Analyte Polarity More suitable for polar to moderately polar compounds.More suitable for non-polar to moderately polar compounds.[3]Test both; ESI is a common starting point for creosol-like compounds.
Signal Intensity Can provide high sensitivity for ionizable compounds.Can provide better sensitivity for less polar compounds that are difficult to ionize by ESI.Empirically determine for your specific matrix and conditions.
Matrix Effects Can be more susceptible to ion suppression from non-volatile matrix components.[3]Generally less susceptible to ion suppression from non-volatile salts.Consider APCI if significant matrix suppression is observed with ESI.
Adduct Formation Prone to adduct formation (e.g., [M+Na]+, [M+K]+).[3]Less common to observe adducts.Monitor for adducts in ESI and adjust mobile phase if necessary.
Table 2: Effect of Mobile Phase Additives on this compound Signal Intensity (Representative Data)
Mobile Phase AdditiveIonization ModeRelative Signal Intensity (%)Comments
0.1% Formic AcidPositive ESI100Good for promoting protonation ([M+H]+).[8]
0.1% Acetic AcidPositive ESI90A slightly weaker acid, may result in slightly lower signal.[8]
5 mM Ammonium FormatePositive ESI85Can help to stabilize the spray and reduce adducts, but may slightly suppress the signal.
5 mM Ammonium AcetatePositive ESI80Similar to ammonium formate.[8]
No AdditivePositive ESI50Inefficient protonation leading to low signal.

Note: The relative signal intensities are for illustrative purposes and should be optimized experimentally.

Experimental Protocols

Protocol 1: Optimization of MRM Transition and Collision Energy for this compound

Objective: To determine the optimal precursor and product ions, as well as the collision energy for the Multiple Reaction Monitoring (MRM) transition of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol)

  • Mass spectrometer with tandem MS (MS/MS) capability

  • Syringe pump for direct infusion

Procedure:

  • Infuse the Standard: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Acquire Full Scan Spectrum: In positive ionization mode, acquire a full scan mass spectrum to identify the precursor ion, which is typically the protonated molecule ([M+H]+).

  • Perform Product Ion Scan: Select the identified precursor ion for fragmentation and perform a product ion scan to identify the most abundant and stable product ions.

  • Optimize Collision Energy: For each promising product ion, perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-40 eV) and monitoring the intensity of the product ion. The energy that yields the highest intensity should be selected for the MRM method.[9][10]

  • Select MRM Transitions: Select at least two of the most intense and specific MRM transitions for quantification and confirmation.

MRM_Optimization cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_results Optimized Parameters infuse Infuse this compound Standard full_scan Acquire Full Scan (Q1 Scan) infuse->full_scan product_scan Product Ion Scan (Q3 Scan) full_scan->product_scan Identify [M+H]+ ce_optimization Collision Energy Optimization product_scan->ce_optimization Select Product Ions precursor_ion Precursor Ion (m/z) ce_optimization->precursor_ion product_ions Product Ions (m/z) ce_optimization->product_ions optimal_ce Optimal Collision Energy (eV) ce_optimization->optimal_ce

Caption: Workflow for MRM transition and collision energy optimization.

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if the sample matrix is causing signal suppression or enhancement of this compound.

Materials:

  • Blank matrix (e.g., plasma, urine from a source known to be free of the analyte)

  • This compound standard solution

  • Sample preparation materials (e.g., solvents, SPE cartridges)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After extraction, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation:

  • A matrix effect value significantly different from 100% indicates signal suppression (<100%) or enhancement (>100%).

  • The recovery value indicates the efficiency of your extraction process.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_interp Interpretation set_a Set A: Standard in Solvent analyze Analyze Sets A, B, and C set_a->analyze set_b Set B: Blank Matrix Extract + Spike set_b->analyze set_c Set C: Blank Matrix + Spike -> Extract set_c->analyze calc_me Calculate Matrix Effect (B/A * 100) analyze->calc_me calc_rec Calculate Recovery (C/B * 100) analyze->calc_rec interp_me Matrix Effect > 100% (Enhancement) Matrix Effect < 100% (Suppression) calc_me->interp_me interp_rec Evaluate Extraction Efficiency calc_rec->interp_rec

Caption: Experimental workflow for the evaluation of matrix effects.

References

Technical Support Center: Creosol-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Creosol-d4 as an internal standard in analytical methods, particularly in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of creosol (2-methoxy-4-methylphenol), where four hydrogen atoms have been replaced by deuterium atoms. It is widely used as an internal standard in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Because it is chemically almost identical to the analyte (e.g., p-cresol), it co-elutes during chromatography and experiences similar effects during sample preparation and ionization.[1] This allows it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]

Q2: What are the ideal purity requirements for a this compound internal standard?

A2: For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%[1]

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[1] It is crucial to always refer to the Certificate of Analysis provided by the supplier for the specific lot of the standard being used.

Q3: How many deuterium atoms are optimal for a deuterated internal standard?

A3: Typically, a deuterated internal standard should have a sufficient number of deuterium atoms to shift its mass-to-charge ratio (m/z) outside the natural isotopic distribution of the analyte to prevent cross-talk. A mass difference of at least 3 atomic mass units (amu) is generally recommended.[2] The "-d4" designation in this compound indicates the incorporation of four deuterium atoms, which is generally sufficient for this purpose.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the analysis of this compound.

Issue 1: High Variability or Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Poor accuracy in the measurement of sample concentrations.

  • Drifting analyte to internal standard area ratios.

Potential Causes and Solutions:

Potential CauseRecommended Action
Differential Matrix Effects Even with a deuterated internal standard, the analyte and the standard may not experience identical ion suppression or enhancement, especially if they do not perfectly co-elute.[3] This can be caused by the "deuterium isotope effect," where the deuterated compound may elute slightly earlier in reverse-phase chromatography.[3] Solution: Optimize chromatographic conditions to ensure co-elution. Evaluate matrix effects for both the analyte and this compound individually using a post-extraction spike experiment.[4]
Isotopic Instability (H/D Exchange) Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[5] This is more likely if the deuterium labels are on active sites like hydroxyl groups (-OH) or are activated by adjacent functional groups, and can be catalyzed by acidic or basic conditions.[5][6] Solution: Check the Certificate of Analysis to confirm the position of the deuterium labels. Whenever possible, choose standards with deuterium on stable carbon positions.[3] Avoid storing or preparing solutions in strongly acidic or basic conditions.[6] Conduct a stability study to assess for H/D exchange (see Experimental Protocols).
Impurity of the Internal Standard The this compound standard may contain a significant amount of unlabeled creosol.[1] This will contribute to the analyte's signal and cause a positive bias, particularly at low concentrations. Solution: Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition.[1] If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
In-source Fragmentation The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, which can contribute to the analyte's signal. Solution: Optimize mass spectrometer source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.[1]
Issue 2: Poor Chromatographic Peak Shape for this compound

Symptoms:

  • Tailing or fronting peaks.

  • Broad peaks.

  • Split peaks.

Potential Causes and Solutions:

Potential CauseRecommended Action
Column Overload Injecting too high a concentration of the internal standard can lead to peak distortion. Solution: Reduce the concentration of the this compound working solution. The concentration should ideally be in the mid-range of the calibration curve for the analyte.
Inappropriate Mobile Phase The pH or composition of the mobile phase may not be optimal for the phenolic nature of creosol. Solution: For LC analysis, ensure the mobile phase pH is appropriate to keep creosol in a non-ionized state for good retention and peak shape on a reverse-phase column. For GC analysis, derivatization may be necessary.
Column Contamination or Degradation Accumulation of matrix components on the column can degrade performance. Solution: Implement a robust column washing procedure after each batch. If performance does not improve, replace the column.
Co-elution with an Interfering Substance A co-eluting compound from the matrix can interfere with the peak shape of this compound. Solution: Improve sample clean-up procedures to remove interfering components. Modify the chromatographic method (e.g., change the gradient, mobile phase, or column chemistry) to resolve the interference.[7]
Issue 3: No or Low Signal for this compound

Symptoms:

  • The peak for this compound is absent or significantly smaller than expected.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incorrect Preparation of Solutions Errors in dilution calculations or pipetting can lead to a much lower concentration than intended. Solution: Verify all calculations and ensure pipettes are calibrated. Prepare fresh solutions from the primary stock.
Instrument Sensitivity Issue The mass spectrometer may not be properly tuned or calibrated. Solution: Check the instrument's tuning and calibration. Ensure that the correct MRM transitions and collision energies are being used for this compound.
Degradation of the Internal Standard This compound, like other phenolic compounds, can be susceptible to degradation, especially if not stored correctly. Solution: Store stock solutions in a freezer, protected from light, when not in use. Prepare fresh working solutions regularly.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of p-cresol using a deuterated internal standard. These values can serve as a benchmark for method validation.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 µg/mL[8]
Upper Limit of Quantification (ULOQ)50 µg/mL[8]
Linearity (r²)> 0.99[8][9]
Intra-day Precision (%RSD)< 15%[9]
Inter-day Precision (%RSD)< 15%[9]
Accuracy/Recovery85-115%[8]
Matrix EffectMinimal when compensated by IS[4][10]

Experimental Protocols

Protocol 1: Quantification of Total p-Cresol in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analysis of total p-cresol in human plasma.[8]

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of p-cresol and this compound (or another suitable deuterated p-cresol like p-cresol-d7) in methanol.

  • Working Solutions: Prepare intermediate working solutions of p-cresol by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with acetonitrile.

2. Sample Preparation:

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • To measure total p-cresol (free and conjugated), add 10 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 1 hour.[8]

  • Add 200 µL of acetonitrile containing the this compound internal standard to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.[8]

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient would be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-4.0 min (90-10% B), 4.0-5.0 min (10% B).[8]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions would be specific for p-cresol and this compound.

Protocol 2: Assessing Deuterium Exchange of this compound

This protocol helps determine if H/D exchange is occurring under your experimental conditions.[1]

1. Prepare Solutions:

  • Solution A: Analyte (creosol) and this compound in the initial mobile phase.

  • Solution B: this compound only in the initial mobile phase.

  • Solution C: this compound only in the sample diluent.

2. Experimental Procedure:

  • Initial Analysis (T=0): Inject Solution A and B to establish a baseline response for both the analyte and the internal standard, and to confirm the purity of the this compound.

  • Incubation: Store Solutions B and C at the autosampler temperature for the maximum anticipated run time (e.g., 24 hours).

  • Final Analysis (T=final): Re-inject Solutions B and C.

3. Data Analysis:

  • In the chromatograms from the incubated Solutions B and C, quantify the peak area at the retention time and m/z of the unlabeled creosol.

  • An increase in this peak area compared to the T=0 injection of Solution B indicates that deuterium exchange is occurring.[1]

Visualizations

G Figure 1: Experimental Workflow for Total p-Cresol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample/Standard/QC (50 µL) hydrolysis Add β-glucuronidase/sulfatase Incubate @ 37°C for 1 hr plasma->hydrolysis Enzymatic Hydrolysis precipitation Add Acetonitrile with This compound (200 µL) hydrolysis->precipitation Protein Precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: A flowchart of the experimental workflow for the quantification of total p-cresol in plasma.

G Figure 2: Troubleshooting Logic for Inaccurate Quantification cluster_solutions Potential Solutions start High Variability or Inaccurate Results check_chrom Check Chromatography: Perfect Co-elution? start->check_chrom check_stability Assess Isotopic Stability: (H/D Exchange) start->check_stability check_purity Verify IS Purity: Unlabeled Analyte Present? start->check_purity check_ms Review MS Conditions: In-source Fragmentation? start->check_ms sol_chrom Optimize LC Method Evaluate Matrix Effects check_chrom->sol_chrom sol_stability Use Stable Labeled IS Control pH and Temperature check_stability->sol_stability sol_purity Inject IS Alone Contact Supplier check_purity->sol_purity sol_ms Optimize Source Parameters check_ms->sol_ms

Caption: A logical diagram for troubleshooting common causes of inaccurate quantification in this compound analysis.

References

Technical Support Center: Creosol-d4 Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Creosol-d4 in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a deuterated form of creosol (2-methoxy-4-methylphenol), where four hydrogen atoms have been replaced with deuterium. It is often used as an internal standard in analytical methods, such as mass spectrometry, for the quantification of creosol in biological and environmental samples. The stability of this compound in solution is critical for ensuring accurate and reproducible analytical results. Degradation of the standard can lead to an underestimation of the analyte concentration.

Q2: What are the main factors that can affect the stability of this compound in solution?

The stability of this compound, like its non-deuterated counterpart, is primarily influenced by:

  • pH: Phenolic compounds can be susceptible to degradation in alkaline conditions.

  • Light: Exposure to UV light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing agents: The presence of oxidants can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q3: How does the deuterium labeling in this compound affect its stability compared to creosol?

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which may slow down the rate of chemical reactions, including degradation pathways where a carbon-deuterium bond is broken in the rate-determining step. This is because the C-D bond is stronger than the C-H bond. Therefore, this compound is expected to be slightly more stable than creosol under certain degradation conditions, particularly those involving oxidation. However, for practical purposes in a laboratory setting, it is recommended to handle this compound with the same care as creosol.

Q4: What are the potential degradation products of this compound?

Based on studies of creosol, degradation of this compound can lead to a variety of products depending on the degradation pathway:

  • Oxidation: Can produce deuterated quinones, hydroperoxides, and benzaldehydes. Further oxidation can lead to ring-opening and the formation of smaller carboxylic acids.

  • Photodegradation: In the presence of UV light and an oxidant like hydrogen peroxide, creosol can be decomposed.

  • Thermal Degradation: At high temperatures, creosol can decompose to produce simpler substances.

Q5: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions in a cool, dark place, such as a refrigerator (2-8 °C) or freezer (-20 °C).

  • Use amber glass vials or other light-blocking containers to protect from light.

  • Prepare fresh solutions as needed and avoid long-term storage of dilute solutions.

  • If preparing stock solutions in organic solvents, use high-purity solvents and store in tightly sealed containers to prevent evaporation.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing peak area of this compound in analytical runs (e.g., HPLC, GC-MS).
Possible Cause Troubleshooting Step
Degradation of stock or working solution Prepare a fresh stock solution from the neat material. Compare the peak area of the new solution with the old one. If the peak area increases significantly with the fresh solution, the old solution has likely degraded.
Adsorption to container surfaces Use silanized glass vials or polypropylene tubes for storing solutions, especially at low concentrations.
Evaporation of solvent Ensure vials are tightly capped. For long-term storage, consider using screw-cap vials with PTFE-lined septa.
Photodegradation Protect solutions from light by using amber vials and minimizing exposure to ambient light during sample preparation.
Incompatibility with sample matrix Evaluate the stability of this compound in the specific sample matrix by performing matrix effect studies. The matrix might contain components that accelerate degradation.
Issue 2: Appearance of unexpected peaks in the chromatogram near the this compound peak.
Possible Cause Troubleshooting Step
Formation of degradation products Review the storage conditions and preparation date of your this compound solution. If degradation is suspected, prepare a fresh solution. Analyze the mass spectrum of the unknown peaks to identify potential degradation products.
Contamination of the analytical system Run a blank solvent injection to check for system contamination. If peaks are still present, clean the injector, column, and detector.
Impurity in the this compound standard Check the certificate of analysis for the purity of the standard. If a new batch of standard is being used, compare its chromatogram to that of a previous batch.

Data Presentation: Illustrative Stability of this compound in Solution

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the known stability of phenolic compounds and is intended for guidance purposes. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of Temperature on this compound Stability in Acetonitrile (1 µg/mL)

Storage TemperatureTime PointRemaining this compound (%)
-20°C 30 days>99%
90 days>98%
4°C 30 days>98%
90 days>95%
25°C (Room Temp) 7 days~95%
30 days~85%

Table 2: Effect of pH on this compound Stability in Aqueous Solution (1 µg/mL) at 25°C

pHTime Point (24 hours)Remaining this compound (%)
4.0 (Acidic) >99%
7.0 (Neutral) >98%
9.0 (Alkaline) ~90%

Table 3: Effect of Light Exposure on this compound Stability in Methanol (1 µg/mL) at 25°C

ConditionTime Point (8 hours)Remaining this compound (%)
Protected from Light >99%
Exposed to Ambient Lab Light ~97%
Exposed to UV Light (254 nm) <80%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and under defined storage conditions, following principles from ICH guidelines.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound neat material.

    • Dissolve it in a high-purity solvent (e.g., acetonitrile, methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at -20°C in an amber vial.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired solvent to a working concentration (e.g., 1 µg/mL).

    • Dispense the working solution into multiple amber vials for each storage condition to be tested.

  • Stability Study Design:

    • Define the storage conditions to be tested (e.g., -20°C, 4°C, 25°C; protected from light, exposed to light).

    • Define the time points for analysis (e.g., 0, 24h, 48h, 7 days, 30 days).

    • For each time point and condition, have at least three replicate vials.

  • Analysis:

    • At each time point, retrieve the vials for the specific condition.

    • Allow the solutions to come to room temperature before analysis.

    • Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS).

    • The initial analysis at time 0 serves as the baseline (100% stability).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • A significant loss of stability is often defined as a decrease of more than 5-10% from the initial concentration.

Protocol 2: Analytical Method for this compound using HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 278 nm.

  • Quantification: Based on the peak area of the this compound peak.

Visualizations

degradation_pathway Creosol_d4 This compound Oxidation Oxidation (e.g., O2, H2O2) Creosol_d4->Oxidation Photodegradation Photodegradation (UV Light) Creosol_d4->Photodegradation Biodegradation Biodegradation (Microorganisms) Creosol_d4->Biodegradation Quinones Deuterated Quinone-type Products Oxidation->Quinones Benzaldehydes Deuterated Hydroxybenzaldehydes Oxidation->Benzaldehydes Ring_Opening Ring-Opening Products (e.g., carboxylic acids) Photodegradation->Ring_Opening Biodegradation->Ring_Opening Quinones->Ring_Opening Benzaldehydes->Ring_Opening experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Stability Study cluster_analysis 3. Analysis & Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL) Working Prepare Working Solutions (e.g., 1 µg/mL) Stock->Working Conditions Store under defined conditions (Temp, Light, pH) Working->Conditions Timepoints Sample at defined time points (0, 24h, 7d, etc.) Conditions->Timepoints Analysis Analyze by HPLC or GC-MS Timepoints->Analysis Evaluation Calculate % Remaining vs. Time 0 Analysis->Evaluation

Improving recovery of Creosol-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Creosol-d4 during sample preparation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Low recovery of this compound, a common internal standard, can stem from several stages of the analytical workflow. Key factors include:

  • Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause. This can be due to the wrong choice of solvent, incorrect pH, or an unsuitable extraction technique (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction).[1]

  • Matrix Effects: Complex biological matrices can interfere with the extraction process and cause ion suppression or enhancement in mass spectrometry, leading to apparent low recovery.[1][2][3]

  • Incomplete Derivatization: For Gas Chromatography (GC) analysis, incomplete derivatization of this compound can lead to poor chromatographic performance and lower recovery.[1][4]

  • Analyte Volatility: Creosol is a semi-volatile compound, and loss can occur during sample evaporation steps if not performed carefully.

  • Adsorption: this compound can adsorb to glassware or plasticware, especially at low concentrations.

Q2: How can I improve the recovery of this compound during Liquid-Liquid Extraction (LLE)?

To enhance LLE recovery:

  • Optimize Solvent Choice: The polarity of the extraction solvent is crucial. For phenolic compounds like creosol, solvents like diethyl ether, ethyl acetate, or a mixture of chloroform and methanol are often effective.[5][6]

  • Adjust pH: The pH of the aqueous phase should be adjusted to suppress the ionization of the phenolic hydroxyl group, making the creosol more soluble in the organic solvent. Acidifying the sample to a pH below the pKa of creosol (around 10) is recommended.[7][8]

  • Salting Out: Adding a neutral salt (e.g., NaCl or Na2SO4) to the aqueous phase can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.[7][8]

  • Ensure Complete Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Centrifugation can help to achieve a clean separation.[1]

Q3: What factors should I consider when using Solid-Phase Extraction (SPE) for this compound?

For optimal SPE recovery:

  • Sorbent Selection: The choice of SPE sorbent is critical. Reversed-phase sorbents like C18 are commonly used for phenolic compounds.[9][10] However, polymeric sorbents may offer higher capacity and better retention for a wider range of polarities.[5][11]

  • pH Adjustment: Similar to LLE, the pH of the sample should be adjusted to an acidic pH before loading onto the SPE cartridge to ensure the creosol is in its neutral form and retains well on the reversed-phase sorbent.[7]

  • Washing and Elution Solvents: The washing step should be optimized to remove interferences without eluting the this compound. The elution solvent should be strong enough to completely desorb the analyte from the sorbent. A common strategy is to use a polar, water-miscible organic solvent like methanol or acetonitrile for elution.[5][9]

Q4: Is derivatization necessary for this compound analysis by GC-MS?

Yes, derivatization is highly recommended for the GC-MS analysis of phenolic compounds like creosol.[4][12] Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative. This results in:

  • Improved peak shape (less tailing)

  • Increased sensitivity

  • Better resolution from other components

Common derivatizing agents for phenols include silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[12][13]

Troubleshooting Guide

Low Recovery of this compound

Below is a systematic approach to troubleshooting low recovery of your this compound internal standard.

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Solution Implementation cluster_3 Verification start Low Recovery of this compound Observed check_extraction Evaluate Extraction Efficiency start->check_extraction check_matrix Assess Matrix Effects start->check_matrix check_derivatization Verify Derivatization Reaction start->check_derivatization check_instrument Check Instrument Performance start->check_instrument optimize_lle Optimize LLE/SPE Protocol (Solvent, pH, Sorbent) check_extraction->optimize_lle cleanup Improve Sample Cleanup check_matrix->cleanup optimize_deriv Optimize Derivatization (Reagent, Time, Temp) check_derivatization->optimize_deriv instrument_cal Calibrate/Maintain Instrument check_instrument->instrument_cal end Recovery Improved optimize_lle->end cleanup->end optimize_deriv->end instrument_cal->end

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples

This protocol provides a general procedure for the extraction of this compound from a simple aqueous matrix.

  • Sample Preparation:

    • To 1 mL of the aqueous sample in a glass tube, add a known amount of this compound internal standard.

    • Acidify the sample to pH 2-3 by adding 1N HCl dropwise.

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step (step 2) with another 2 mL of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to the desired final volume.

  • Derivatization and Analysis:

    • Proceed with derivatization if required for your analytical method (e.g., GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol outlines a general SPE procedure using a C18 cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Acidify the sample containing this compound to pH 2-3 with 1N HCl.

    • Load the sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or by centrifugation for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge by passing 2 x 1 mL of methanol or acetonitrile into a collection tube.

  • Concentration and Analysis:

    • Evaporate the eluate to the desired volume under a gentle stream of nitrogen.

    • Proceed with derivatization and analysis.

cluster_0 Sample Preparation Workflow start Sample with this compound prep Add Internal Standard Adjust pH start->prep extraction Extraction (LLE or SPE) prep->extraction cleanup Sample Cleanup (e.g., SPE wash) extraction->cleanup concentration Evaporation/ Reconstitution cleanup->concentration derivatization Derivatization (if required) concentration->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis

Caption: General sample preparation workflow for this compound analysis.

Data Presentation

The following tables summarize expected recovery ranges for phenolic compounds under different extraction conditions. Note that actual recoveries for this compound may vary depending on the specific matrix and experimental conditions.

Table 1: Expected Recovery of Phenolic Compounds with Different LLE Solvents

Solvent SystemExpected Recovery Range (%)Notes
Ethyl Acetate85 - 105Good for a wide range of phenols.
Diethyl Ether80 - 100Can form emulsions.
Dichloromethane75 - 95Higher density than water.
Toluene70 - 90Good for less polar phenols.

Table 2: Expected Recovery of Phenolic Compounds with Different SPE Sorbents

SPE SorbentElution SolventExpected Recovery Range (%)
C18Methanol80 - 100
C18Acetonitrile85 - 105
Polymeric (e.g., HLB)Methanol90 - 110
Polymeric (e.g., HLB)Acetonitrile90 - 110

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods in their own laboratory settings to ensure accuracy and reproducibility.

References

Technical Support Center: Matrix Effects on Creosol-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Creosol-d4 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. These effects are a major concern in quantitative LC-MS/MS because they can lead to inaccurate concentration measurements.

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte. Since this compound is chemically almost identical to creosol, it co-elutes during chromatography and is expected to experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. However, it's important to note that differences in retention time between the analyte and its deuterated standard, known as the deuterium isotope effect, can sometimes lead to differential matrix effects.[2]

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Matrix effects can originate from both endogenous and exogenous substances.

  • Endogenous compounds: These are naturally present in the biological sample and include phospholipids, proteins, salts, and metabolites.[1]

  • Exogenous compounds: These are introduced during sample collection, processing, or storage. Examples include anticoagulants (e.g., heparin), dosing vehicles, stabilizers, and co-administered medications.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of creosol using this compound as an internal standard.

Problem Possible Causes Recommended Actions
Poor or No Signal for this compound Improper storage or degradation of the standard.Verify that the this compound standard has been stored under the recommended conditions (typically -20°C or lower, protected from light).
Incorrect dilution or spiking concentration.Double-check all dilution calculations to ensure the final concentration is appropriate for the instrument's sensitivity.
Mass spectrometer settings are incorrect.Confirm that the mass spectrometer is monitoring the correct MRM transitions for this compound.
High Variability in this compound Signal Across Samples Significant and variable matrix effects between samples.Optimize sample preparation to remove more interfering components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation workflow. Use calibrated pipettes and ensure thorough mixing.
Analyte and Internal Standard Ratio is Not Consistent Chromatographic separation of creosol and this compound.A slight retention time difference can expose the two compounds to different matrix components. Adjust the chromatographic gradient to ensure co-elution.
Differential ion suppression/enhancement.Even with co-elution, the analyte and internal standard may not experience identical matrix effects. A thorough matrix effect evaluation is necessary.
Unexpected Peaks Interfering with Creosol or this compound Contamination from the sample collection tubes, solvents, or system.Analyze blank matrix samples and solvent blanks to identify the source of contamination. Ensure high-purity solvents and reagents are used.

Experimental Protocols

Detailed methodologies are crucial for assessing and mitigating matrix effects. Below are key experimental protocols.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This method, adapted from Matuszewski et al., is the standard for quantitatively evaluating matrix effects.[1]

Objective: To quantify the extent of ion suppression or enhancement on this compound and the analyte (creosol).

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of creosol and this compound in the final mobile phase composition at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). Spike the extracted matrix with creosol and this compound at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with creosol and this compound at the same concentrations before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The precision (%CV) of the IS-Normalized MF across the different lots of matrix should be ≤15%.

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This protocol helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Objective: To qualitatively assess the presence and retention time of matrix interferences.

Procedure:

  • Setup: Use a T-connector to infuse a standard solution of this compound and creosol at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion and Injection: Begin the infusion to obtain a stable baseline signal for the analyte and internal standard. Inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis: Monitor the signal of the infused standards throughout the chromatographic run. Any dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Data Presentation

While specific quantitative data for this compound is highly matrix and method-dependent, the following table illustrates how to present matrix effect data obtained from the post-extraction spike experiment.

Table 1: Example Matrix Factor (MF) Data for Creosol and this compound in Human Plasma

ConcentrationAnalyteLot 1 MFLot 2 MFLot 3 MFLot 4 MFLot 5 MFLot 6 MFMean MF%CV
LowCreosol0.850.820.880.840.860.830.852.5
This compound0.870.840.890.850.880.840.862.4
MediumCreosol0.910.880.930.890.920.880.902.2
This compound0.920.890.940.900.930.890.912.1
HighCreosol0.950.920.970.930.960.920.942.0
This compound0.960.930.980.940.970.930.952.0

Table 2: Example Internal Standard Normalized Matrix Factor Data

ConcentrationLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean%CV
Low0.980.980.990.990.980.990.980.6
Medium0.990.990.990.990.990.990.990.0
High0.990.990.990.990.990.990.990.0

Visualizations

Experimental Workflow for Matrix Effect Assessment

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS Inject and Acquire Data A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) C->LCMS MF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) LCMS->MF IS_MF Calculate IS-Normalized MF Ratio(B) / Ratio(A) LCMS->IS_MF Recovery Calculate Recovery Area(C) / Area(B) LCMS->Recovery

Caption: Workflow for quantitative assessment of matrix effects.

Troubleshooting Logic for Inconsistent Internal Standard Signal

troubleshooting_workflow start Inconsistent this compound Signal check_prep Review Sample Preparation - Consistent pipetting? - Thorough mixing? start->check_prep check_chrom Evaluate Chromatography - Co-elution of analyte and IS? - Peak shape consistent? check_prep->check_chrom Yes optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_prep->optimize_prep No check_matrix Assess Matrix Variability - Post-column infusion? - Test different matrix lots? check_chrom->check_matrix Yes optimize_chrom Optimize LC Method (e.g., gradient, column) check_chrom->optimize_chrom No further_cleanup Implement More Rigorous Cleanup check_matrix->further_cleanup High Variability end Consistent Signal check_matrix->end Low Variability optimize_prep->end optimize_chrom->end further_cleanup->end

Caption: Troubleshooting inconsistent internal standard signals.

Creosol Metabolic Pathway

Creosol, structurally similar to p-cresol, is expected to undergo similar metabolic transformations in the body. The primary routes of metabolism are sulfation and glucuronidation in the liver, followed by renal excretion.

metabolic_pathway cluster_liver Liver Metabolism Creosol Creosol SULT Sulfotransferase (SULT) Creosol->SULT Sulfation UGT UDP-Glucuronosyltransferase (UGT) Creosol->UGT Glucuronidation Sulfate Creosol Sulfate Excretion Renal Excretion Sulfate->Excretion Glucuronide Creosol Glucuronide Glucuronide->Excretion SULT->Sulfate UGT->Glucuronide

Caption: Proposed metabolic pathway of Creosol.

References

Technical Support Center: Troubleshooting Ion Suppression of Creosol-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, troubleshoot, and mitigate ion suppression of Creosol-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. As this compound is often used as an internal standard for the quantification of creosol, accurate and consistent signal response is critical for reliable results.

Q2: My this compound internal standard signal is low and variable. What are the likely causes?

A2: A low and inconsistent signal for your this compound internal standard can be attributed to several factors:

  • Significant Ion Suppression: This is the most common cause, where matrix components are co-eluting with this compound and suppressing its ionization.

  • Suboptimal LC-MS/MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for this compound.

  • Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering matrix components like phospholipids.[4][5]

  • Chromatographic Co-elution: The analytical column may not be adequately separating this compound from matrix interferences.

  • Differential Ion Suppression: Even with a deuterated internal standard, slight differences in retention time between the analyte (creosol) and this compound can lead to them experiencing different degrees of ion suppression, affecting quantitation accuracy.

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a definitive way to identify and diagnose ion suppression.[6][7][8] This involves infusing a constant flow of a this compound solution into the LC eluent stream after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant this compound signal baseline indicates the retention time at which matrix components are eluting and causing suppression.

Q4: Can the concentration of this compound itself cause ion suppression?

A4: Yes, an excessively high concentration of a stable isotope-labeled internal standard, including this compound, can lead to self-suppression or suppression of the unlabeled analyte. It is crucial to optimize the concentration of the internal standard to a level that provides a robust signal without causing competitive ionization effects.

Troubleshooting Guides

This section provides a systematic approach to resolving ion suppression issues with this compound.

Issue 1: Low and Inconsistent this compound Peak Area

Possible Cause: Significant and variable ion suppression from the sample matrix.

Troubleshooting Workflow:

A Start: Low/Inconsistent this compound Signal B Perform Post-Column Infusion Experiment A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation C->D Yes F Re-evaluate MS Parameters C->F No E Optimize Chromatographic Conditions D->E G Problem Resolved E->G F->G

Caption: Troubleshooting workflow for low this compound signal.

Recommended Actions:

  • Confirm Ion Suppression: Conduct a post-column infusion experiment as detailed in the "Experimental Protocols" section to pinpoint the retention times of ion suppression zones.

  • Improve Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][5]

  • Optimize Chromatography:

    • Modify Gradient: A shallower gradient can improve the separation of this compound from interfering matrix components.

    • Change Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Dilute the Sample: If the creosol concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.

Issue 2: Poor Reproducibility of Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in matrix composition leading to inconsistent ion suppression.

Recommended Actions:

  • Implement Robust Sample Preparation: A thorough and consistent sample cleanup method like SPE is crucial to minimize variability in matrix effects between samples.

  • Use Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[7]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the extent of ion suppression. The following table summarizes representative matrix effect values for p-cresol (a close structural analog to creosol) in human plasma using different cleanup techniques. A value closer to 100% indicates less ion suppression.

Sample Preparation MethodAnalyteMatrix Effect (%)Reference
Protein Precipitation (PPT)p-Cresol Sulfate85 - 95%[9]
Liquid-Liquid Extraction (LLE)General AnalytesGenerally lower than PPT[5]
Solid-Phase Extraction (SPE)p-Cresol Sulfate97.9 - 119.9%[7]
HybridSPEGeneral AnalytesLeast matrix interference[4]

Note: Data for p-cresol sulfate is used as a proxy due to the limited availability of direct comparative data for this compound. The trend of improved matrix effect with more rigorous cleanup is generally applicable.

Experimental Protocols

Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify the retention time regions where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-union and necessary tubing

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Extracted blank matrix samples (e.g., plasma processed by your current sample preparation method)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the column to a T-union.

  • Connect the syringe pump containing the this compound standard solution to the second port of the T-union.

  • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Begin the LC gradient and allow the system to equilibrate.

  • Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for the this compound MRM transition is observed, inject an extracted blank matrix sample.

  • Monitor the this compound signal throughout the chromatographic run. A significant drop in the baseline indicates a region of ion suppression.

cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column T_Union T-Union Column->T_Union SyringePump Syringe Pump (this compound Standard) SyringePump->T_Union MS Mass Spectrometer T_Union->MS Start Start: Plasma Sample Pretreat Pre-treat Sample (Dilute with Acid) Start->Pretreat Condition Condition SPE Cartridge (MeOH then Water) Pretreat->Condition Load Load Sample Condition->Load Wash Wash Cartridge (5% MeOH in Water) Load->Wash Elute Elute this compound (Organic Solvent) Wash->Elute Dry Dry Down Eluate (Nitrogen) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Technical Support Center: Troubleshooting Laboratory Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected signals in their experiments, with a focus on identifying and mitigating potential contamination. While this guide uses "creosol-d4" as an illustrative example of an unexpected analyte, the principles and methodologies are broadly applicable to the identification of any unknown contaminant.

Frequently Asked Questions (FAQs)

Q1: We are observing a persistent, unexpected peak in our mass spectrometry analysis that we have tentatively identified as this compound. What are the common sources of such contamination?

A: While this compound is not a commonly reported laboratory contaminant, its appearance could be due to several factors. It is crucial to consider both direct contamination sources and the possibility of misidentification. Potential sources fall into broad categories:

  • Solvent-Related Impurities: Solvents, even high-purity grades, can contain trace-level impurities.[1][2] Deuterated solvents, in particular, are a potential source of deuterated contaminants.[3][4][5]

  • Leachables from Consumables: Plasticizers, antioxidants, and other additives can leach from plastic labware (e.g., pipette tips, tubes, plates) into your samples.[6] While specific leaching of this compound is not documented, other organic molecules are known to leach and could potentially be misidentified.

  • Cross-Contamination: Carryover from previous experiments or contamination from shared laboratory equipment can introduce unexpected compounds into your workflow.[2]

  • Environmental Contaminants: The laboratory environment itself can be a source of contamination from dust, cleaning agents, or volatile organic compounds present in the air.

  • Misidentification: The observed peak may not be this compound but another compound with a similar mass-to-charge ratio (m/z). This is a common challenge in mass spectrometry.[7]

Q2: How can we confirm the identity of this unexpected peak?

A: A multi-step approach is recommended to confirm the identity of an unknown peak. This involves a combination of chromatographic and spectrometric techniques. A detailed experimental protocol for identifying unknown contaminants is provided in the "Experimental Protocols" section below. The general steps include:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the unknown peak. This will allow you to propose a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest to obtain a fragmentation pattern. This pattern is a fingerprint of the molecule and can be compared against spectral libraries or used for de novo structural elucidation.[8][9][10][11]

  • Chromatographic Separation: Varying the chromatographic conditions (e.g., gradient, column chemistry) can help to separate the unknown from co-eluting species and provide information about its polarity.

  • Isotope Labeling Experiments: Hydrogen-deuterium exchange (HDX) experiments can reveal the number of exchangeable protons in a molecule, providing valuable structural information.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the contaminant can be isolated and concentrated, NMR spectroscopy provides definitive structural information.[14]

Q3: What are the immediate steps we should take to try and eliminate this contamination?

A: A systematic troubleshooting approach is the most effective way to identify and eliminate the source of contamination. A detailed troubleshooting guide is provided below. The initial steps should include:

  • Analyze a Blank Sample: Prepare and analyze a "blank" sample consisting of only the solvent and reagents used in your experiment, run in the same type of vial. This will help determine if the contamination is coming from your reagents or the container.

  • Systematic Elimination: Sequentially remove components from your experimental workflow to pinpoint the source. For example, run an analysis with just the solvent, then with the solvent and a clean vial, then with the addition of each reagent one by one.

  • Clean the Instrument: If the contamination persists in blank runs, it may be originating from the instrument itself (e.g., the injector, tubing, or column). Follow the manufacturer's guidelines for cleaning the system.

Troubleshooting Guide: Investigating an Unexpected Peak

This guide provides a structured approach to identifying the source of a persistent, unknown peak, such as one tentatively identified as this compound.

Diagram: Troubleshooting Workflow for an Unexpected Peak

Troubleshooting_Workflow Troubleshooting Workflow for an Unexpected Peak cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Source Isolation Start Unexpected Peak Observed (e.g., suspected this compound) Blank_Analysis Analyze a Method Blank (Solvent + Reagents in a clean vial) Start->Blank_Analysis Peak_Present_Blank Is the peak present in the blank? Blank_Analysis->Peak_Present_Blank Systematic_Elimination Systematic Elimination of Workflow Components Peak_Present_Blank->Systematic_Elimination Yes Sample_Matrix_Issue Contamination is from the Sample Matrix or a Reaction Byproduct Peak_Present_Blank->Sample_Matrix_Issue No Source_Identified Source of Contamination Identified Systematic_Elimination->Source_Identified Instrument_Contamination Suspect Instrument Contamination Systematic_Elimination->Instrument_Contamination Clean_Instrument Clean Instrument Components (Injector, Tubing, Column) Instrument_Contamination->Clean_Instrument Reanalyze_Blank Re-analyze Blank Clean_Instrument->Reanalyze_Blank Peak_Still_Present Is the peak still present? Reanalyze_Blank->Peak_Still_Present Peak_Still_Present->Source_Identified No Peak_Still_Present->Instrument_Contamination Yes (Consult Instrument Specialist) Contaminant_ID_Workflow Experimental Workflow for Contaminant Identification cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Data Analysis cluster_2 Step 3: Confirmation Start Unknown Peak Detected HRMS Acquire High-Resolution Full Scan MS Data Start->HRMS MSMS Acquire Tandem MS (MS/MS) Data of the Unknown Peak HRMS->MSMS Formula_Generation Generate Possible Molecular Formulas from Accurate Mass MSMS->Formula_Generation Library_Search Search MS/MS Spectrum Against Spectral Libraries MSMS->Library_Search Match_Found Match Found? Library_Search->Match_Found Tentative_ID Tentative Identification Match_Found->Tentative_ID Yes De_Novo De Novo Interpretation of MS/MS Spectrum Match_Found->De_Novo No Reference_Standard Analyze Authentic Reference Standard Tentative_ID->Reference_Standard De_Novo->Tentative_ID Confirmation Confirm Retention Time and MS/MS Spectrum Reference_Standard->Confirmation Confirmed_ID Confirmed Identification Confirmation->Confirmed_ID

References

Technical Support Center: Optimizing Creosol-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Creosol-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results in their experiments.

Troubleshooting Guide: Injection Volume Optimization

Optimizing the injection volume is a critical parameter in liquid chromatography-mass spectrometry (LC-MS) analysis of this compound. An inappropriate injection volume can lead to a variety of issues, including poor peak shape, inaccurate quantification, and system contamination. This guide provides a systematic approach to troubleshooting common problems.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Peak Fronting Column overload due to excessive injection volume or high sample concentration.- Gradually decrease the injection volume. - Dilute the sample. - Ensure the sample solvent is weaker than or matches the initial mobile phase.
Peak Tailing Secondary interactions with the stationary phase, column contamination, or extra-column volume effects.- Check for and eliminate any dead volume in the system. - Use a guard column to protect the analytical column from contaminants. - Flush the column to remove any strongly retained compounds. - Ensure the mobile phase pH is appropriate for this compound.
Split Peaks Partially clogged frit, column void, or injection solvent stronger than the mobile phase.- Reverse-flush the column to dislodge any particulates from the frit. - If a void is suspected, replace the column. - Prepare samples in a solvent that is of equal or lesser strength than the mobile phase.
Broad Peaks Large injection volume, slow injection speed, or extra-column band broadening.- Reduce the injection volume. - Optimize the injection speed. - Minimize the length and diameter of tubing between the injector and the column.
Irreproducible Peak Areas Inconsistent injection volume, sample carryover, or autosampler issues.- Ensure the autosampler is functioning correctly and calibrated. - Develop a robust needle wash method to minimize carryover. - Check for air bubbles in the syringe or sample loop.
Chromatographic Shift between this compound and non-deuterated Creosol Isotope effect where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1]- This is a known phenomenon and may not always be avoidable. - Adjusting the mobile phase composition or gradient may help to minimize the separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

A1: For the analysis of phenolic compounds, including creosol derivatives, typical injection volumes in HPLC and LC-MS range from 5 µL to 20 µL.[2] A good starting point for method development would be in the lower end of this range, for instance, 5 µL.

Q2: How does the sample solvent affect the injection volume?

A2: The composition and strength of the sample solvent are critical. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to distorted peak shapes, such as fronting or splitting, even with small injection volumes. It is always recommended to dissolve the sample in the initial mobile phase composition or a weaker solvent.

Q3: Can I increase the injection volume to improve the sensitivity for low-concentration samples?

A3: Yes, increasing the injection volume can enhance the signal for low-concentration samples. However, this should be done cautiously. As the injection volume increases, there is a higher risk of peak broadening and column overload. It is essential to perform an injection volume loading study to determine the maximum volume that can be injected without compromising chromatographic performance.

Q4: What is column overload and how do I know if it's happening?

A4: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase to effectively separate the components. The most common symptom of column overload is peak fronting. To confirm, you can inject a series of decreasing concentrations at a constant injection volume. If the peak shape improves with lower concentrations, you are likely experiencing column overload.

Q5: My deuterated internal standard (this compound) is showing a different retention time than the non-deuterated analyte. Is this normal?

A5: Yes, it is not uncommon for deuterated internal standards to have slightly different retention times than their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," is due to the minor differences in physicochemical properties between the C-H and C-D bonds. While complete co-elution is ideal, a small, consistent separation is often acceptable as long as it does not affect the integration and quantification.

Experimental Protocol: Determining Optimal Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound.

Objective: To identify the injection volume that provides the best balance between sensitivity (signal intensity) and chromatographic performance (peak shape and reproducibility).

Materials:

  • This compound standard solution of a known concentration.

  • LC-MS system with a suitable column for phenolic compound analysis (e.g., C18).

  • Mobile phase appropriate for the separation.

  • Sample solvent (ideally the initial mobile phase composition).

Procedure:

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Initial Injection: Begin with a low injection volume (e.g., 2 µL) of the this compound standard solution.

  • Data Acquisition: Acquire the chromatogram and evaluate the peak shape (asymmetry and tailing factor), peak area, and signal-to-noise ratio.

  • Incremental Increase: Gradually increase the injection volume in a stepwise manner (e.g., 2, 5, 10, 15, 20 µL).

  • Repeat Analysis: For each injection volume, perform at least three replicate injections to assess reproducibility (calculate the relative standard deviation (%RSD) of the peak areas).

  • Data Analysis: For each injection volume, record the following parameters in a table:

    • Injection Volume (µL)

    • Peak Area (average of replicates)

    • Peak Asymmetry/Tailing Factor

    • %RSD of Peak Area

    • Signal-to-Noise Ratio (S/N)

  • Evaluation: Analyze the collected data to identify the optimal injection volume. Look for the volume that provides a high signal intensity and good reproducibility without significant deterioration of the peak shape. A significant increase in peak fronting or tailing indicates that the optimal volume has been exceeded.

Data Presentation: Injection Volume Optimization Study

Injection Volume (µL)Average Peak AreaPeak Asymmetry%RSD (Peak Area)S/N RatioObservations
2150,0001.11.5%50Symmetrical peak
5380,0001.21.2%125Symmetrical peak
10750,0001.31.8%250Minor tailing observed
15950,0001.82.5%310Noticeable fronting
201,100,0002.53.1%350Severe fronting, poor peak shape

Note: The data in this table is for illustrative purposes only.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to injection volume in this compound analysis.

InjectionVolumeTroubleshooting start Start: Poor Peak Shape or Irreproducible Results check_volume Is Injection Volume Optimized? start->check_volume check_solvent Is Sample Solvent Weaker Than/Equal to Mobile Phase? check_volume->check_solvent No reduce_volume Reduce Injection Volume check_volume->reduce_volume No, start high check_overload Check for Column Overload (Inject Diluted Sample) check_volume->check_overload Yes change_solvent Prepare Sample in Weaker Solvent check_solvent->change_solvent No check_solvent->check_overload Yes end_good Problem Resolved reduce_volume->end_good change_solvent->end_good overload_yes Overload Confirmed check_overload->overload_yes dilute_sample Dilute Sample or Reduce Injection Volume overload_yes->dilute_sample Yes check_hardware Investigate Hardware Issues (Clogged Frit, Column Void, Leaks) overload_yes->check_hardware No dilute_sample->end_good end_bad Further Investigation Needed check_hardware->end_bad

Caption: Troubleshooting workflow for injection volume optimization.

References

Technical Support Center: Accurate Creosol-d4 Measurement with GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining their Gas Chromatography-Mass Spectrometry (GC-MS) systems for precise and reliable analysis of Creosol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing for active compounds like phenols, including this compound, is often due to undesirable interactions within the GC system. The primary causes include:

  • Active sites in the inlet: A contaminated or non-deactivated injector liner can lead to peak tailing.[1] Residue from previous samples can create active sites where the analyte can adsorb.

  • Column degradation: The stationary phase at the head of the column can degrade over time, exposing active silanol groups that interact with polar analytes.[2]

  • Improper column installation: If the column is not installed at the correct depth in the inlet, it can create dead volume, leading to peak distortion.[1][3]

  • System contamination: Contamination in the carrier gas, inlet, or even the syringe can introduce active sites.[4][5]

Q2: How often should I perform routine maintenance on my GC-MS system for optimal this compound analysis?

A2: A preventative maintenance schedule is crucial for consistent and accurate results.[6] The frequency of maintenance will depend on sample cleanliness and instrument usage. A general schedule is provided in the table below.

Q3: I'm observing a high background signal in my chromatograms. What could be the cause?

A3: A high background signal can originate from several sources:

  • Column bleed: This occurs when the stationary phase of the column degrades at high temperatures, releasing siloxane compounds.[7][8][9] This appears as a rising baseline with characteristic ions (e.g., m/z 207, 281).[9][10]

  • Septum bleed: Particles from a worn-out or overheated septum can enter the inlet and create background noise.[11][12]

  • Contaminated carrier gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.[1][13]

  • Ion source contamination: Over time, the ion source can become coated with non-volatile sample components, leading to a persistent background signal.[14][15]

Q4: My retention times for this compound are shifting between runs. What should I investigate?

A4: Retention time shifts can be caused by:

  • Leaks in the system: A leak will cause changes in the carrier gas flow rate and pressure, leading to inconsistent retention times.[4][5]

  • Unstable carrier gas flow: Issues with the gas flow controller or regulator can cause fluctuations in the flow rate.[1]

  • Changes in the column: Trimming the column or degradation of the stationary phase can alter retention times.[2]

  • Oven temperature fluctuations: Inconsistent oven temperature control will directly impact retention times.

Q5: Why is the response for my this compound internal standard inconsistent?

A5: Inconsistent response of a deuterated internal standard can be a complex issue. Potential causes include:

  • Variations in ionization efficiency: Differences in the ionization and fragmentation of the analyte and its deuterated analog can occur.[16]

  • Injector discrimination: The injection process may not be transferring the analyte and internal standard to the column in a proportional manner.

  • Ion source cleanliness: A dirty ion source can affect the ionization of both the analyte and the internal standard, potentially in a non-uniform way.[17]

  • Sample matrix effects: Components in the sample matrix can enhance or suppress the signal of the analyte or internal standard.[18]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Q: I have significant peak tailing for this compound. How do I systematically troubleshoot this issue?

A: Follow this step-by-step approach to identify and resolve the cause of peak tailing:

  • Check for System Leaks: Use an electronic leak detector to check for leaks at the inlet septum nut, column fittings, and gas line connections.[19] Leaks can affect flow dynamics and cause peak shape issues.

  • Perform Inlet Maintenance: The inlet is a common source of activity for polar compounds.

    • Replace the Septum: A cored or worn septum can create leaks and introduce particles.

    • Replace the Inlet Liner: Over time, the liner becomes contaminated with non-volatile residues, creating active sites.[20] Always use a deactivated liner.

  • Inspect and Trim the Column: If inlet maintenance does not resolve the issue, the front of the column may be contaminated.

    • Trim the Column: Remove 15-20 cm from the inlet end of the column to eliminate the contaminated section.[1][20] Ensure you make a clean, square cut.[2]

  • Reinstall the Column: Ensure the column is installed at the correct depth in the inlet according to the manufacturer's instructions to avoid dead volume.[1]

  • Condition the Column: After any maintenance, properly condition the column to remove any contaminants and ensure a stable baseline.

Guide 2: Addressing Poor Sensitivity and Signal-to-Noise

Q: The signal for this compound is weak, and the signal-to-noise ratio is poor. What steps can I take to improve it?

A: Improving sensitivity involves increasing the analyte signal while reducing the background noise.

  • Optimize Injection Parameters:

    • Injection Volume: Ensure an appropriate sample volume is being injected. Overfilling the liner can lead to backflash and sample loss.[5]

    • Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of this compound without causing degradation.

  • Reduce Background Noise:

    • Use High-Purity Carrier Gas: Install and regularly replace gas purifiers to remove oxygen, moisture, and hydrocarbons from the carrier gas.[13]

    • Check for Column and Septum Bleed: If the baseline is high, consider conditioning the column or replacing the septum with a high-temperature, low-bleed version.[7][8]

  • Clean the Ion Source: A dirty ion source is a common cause of reduced signal intensity.[4][15] If the EM voltage in your tune report is consistently increasing, it's a strong indicator that the ion source needs cleaning.[15]

  • Verify MS Tune: Perform an autotune to ensure the mass spectrometer is calibrated and operating optimally.[4] A poor tune can lead to decreased sensitivity.

Quantitative Data Summary

Table 1: Recommended GC-MS Preventive Maintenance Schedule

ComponentRecommended Replacement FrequencyPotential Issues if Neglected
Septum Every 100-200 injections or weekly[6]Leaks, baseline noise, ghost peaks[11][12]
Inlet Liner Inspect daily, replace as needed (weekly to monthly)[20]Peak tailing, loss of response, sample degradation[19]
Liner O-Ring With every liner change[21]Leaks, poor reproducibility
Inlet Seal Every column change or as needed[21]Leaks, peak tailing
Rough Pump Oil Every 6-12 months[22]Poor vacuum, MS contamination
Carrier Gas Purifiers As indicated or every 6-12 monthsColumn damage, high background noise[13]

Experimental Protocols

Protocol 1: GC Inlet Liner and Septum Replacement

Objective: To replace the inlet liner and septum to prevent contamination and active sites.

Methodology:

  • Cool Down the Inlet: Set the injector temperature to ambient and wait for it to cool down completely.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut and Septum: Unscrew the septum retaining nut and remove the old septum using forceps.

  • Remove the Liner: Carefully remove the old liner from the injector. Note its orientation.

  • Clean the Injector Port: Use a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or acetone) to clean any visible residue from the injector port.

  • Install New Liner and O-ring: Wearing clean, lint-free gloves, place the new O-ring on the new deactivated liner and insert it into the injector in the correct orientation.

  • Install New Septum: Place the new septum on top of the injector and secure it with the retaining nut. Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.

  • Heat the Inlet: Set the injector to the desired operating temperature and allow it to equilibrate.

Protocol 2: GC-MS Ion Source Cleaning

Objective: To clean the ion source to restore sensitivity and reduce background noise.

Methodology:

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the MS.

  • Remove the Ion Source: Once the MS has cooled and is at atmospheric pressure, carefully remove the ion source assembly.

  • Disassemble the Ion Source: Disassemble the ion source components (repeller, ion focus lens, entrance lens) on a clean, lint-free surface.[23] Keep track of the order and orientation of each part.

  • Clean the Components:

    • Use abrasive cloths or alumina powder to polish the metal surfaces of the source components until they are shiny.

    • Rinse the polished components thoroughly with a series of solvents: water, methanol, acetone, and finally hexane.

    • Sonicate the parts in each solvent for 5-10 minutes for a more thorough cleaning.

  • Dry the Components: Dry the cleaned parts in an oven at a low temperature (around 100°C) or under a stream of clean, dry nitrogen.

  • Reassemble and Reinstall: Carefully reassemble the ion source, ensuring all components are in their correct positions. Reinstall the source into the mass spectrometer.

  • Pump Down and Bakeout: Pump down the MS and perform a system bakeout according to the manufacturer's instructions to remove any residual solvents and water.

  • Tune the MS: After the bakeout, perform an autotune to verify the performance of the clean ion source.

Visualizations

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample Injection Inlet Heated Inlet Sample->Inlet Column GC Column Inlet->Column IonSource Ion Source Column->IonSource Transfer Line MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: A general workflow diagram for a GC-MS system.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckLeaks Check for System Leaks Start->CheckLeaks InletMaint Perform Inlet Maintenance (Septum/Liner) CheckLeaks->InletMaint No Leaks FixLeaks Fix Leaks & Re-evaluate CheckLeaks->FixLeaks Leaks Found IsTailingGone1 IsTailingGone1 InletMaint->IsTailingGone1 Re-evaluate TrimColumn Trim Front of Column IsTailingGone2 IsTailingGone2 TrimColumn->IsTailingGone2 Re-evaluate ReinstallColumn Check Column Installation IsTailingGone3 IsTailingGone3 ReinstallColumn->IsTailingGone3 Re-evaluate ColumnIssue Consider New Column IsTailingGone1->TrimColumn No Resolved1 Problem Resolved IsTailingGone1->Resolved1 Yes IsTailingGone2->ReinstallColumn No Resolved2 Problem Resolved IsTailingGone2->Resolved2 Yes IsTailingGone3->ColumnIssue No Resolved3 Problem Resolved IsTailingGone3->Resolved3 Yes Deuterated_Standard_Quantification Start Inconsistent this compound Quantification CheckIntegration Verify Peak Integration Start->CheckIntegration CheckLinearity Run Calibration Curve CheckIntegration->CheckLinearity Integration OK IsLinear IsLinear CheckLinearity->IsLinear Evaluate R² CheckSystem Evaluate System Suitability IsSuitable IsSuitable CheckSystem->IsSuitable Peak Shape/Response CleanSource Clean Ion Source ReTune ReTune CleanSource->ReTune Re-tune MS MethodDev Consider Method Modification IsLinear->CheckSystem Linear RebuildCurve Rebuild Curve & Re-evaluate IsLinear->RebuildCurve Non-Linear IsSuitable->CleanSource Not Suitable IsSuitable->MethodDev Suitable ReEvaluate ReEvaluate ReTune->ReEvaluate Re-evaluate System

References

Validation & Comparative

The Critical Role of Creosol-d4 in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of bioanalysis, particularly for the quantification of phenolic compounds like creosol and its metabolites, the choice of an appropriate internal standard is a critical determinant of method performance. This guide provides a comprehensive comparison of analytical methods utilizing Creosol-d4 as a stable isotope-labeled (SIL) internal standard, supported by experimental data and detailed protocols, to demonstrate its superiority in ensuring robust and reproducible results.

The validation of an analytical method is a prerequisite to its application in routine analysis, providing documented evidence that the procedure is fit for its intended purpose. Key validation parameters, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, and robustness. The use of an internal standard (IS) is a widely accepted strategy to compensate for the variability inherent in sample preparation and analysis, thereby significantly improving the accuracy and precision of the quantification.

SIL internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating stable isotopes like deuterium (²H), the chemical and physical properties of the IS are nearly identical to the analyte of interest. This ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, effectively correcting for matrix effects and procedural losses.

Comparative Analysis of Analytical Method Performance

The following tables summarize the validation data from various studies that have employed deuterated analogs of p-cresol, a compound structurally similar to creosol, as internal standards for the quantification of p-cresol and its sulfate conjugate in biological matrices. These data highlight the high level of accuracy and precision achievable with the use of SIL internal standards.

Validation Parameter Method 1: p-Cresol in Human Plasma Method 2: p-Cresol Sulfate in Human Serum Method 3: p-Cresol in Fecal Samples
Internal Standard p-Cresol-d7p-Cresol sulfate-d7p-Cresol-d8
Linearity (r²) ≥ 0.995≥ 0.997Not explicitly stated, but linearity was achieved
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.25 µg/mL1 ng/mL (after derivatization)
Intra-day Precision (%RSD) < 15%≤ 10.9%Not explicitly stated
Inter-day Precision (%RSD) < 15%≤ 10.9%Not explicitly stated
Accuracy (% Recovery) Within ±15% of nominalWithin ±10.9% of nominal≥ 81.3%
Matrix Effect Compensated by IS< 15%Compensated by IS

Experimental Protocols

Method 1: Quantification of Total p-Cresol in Human Plasma using LC-MS/MS

This method involves the enzymatic hydrolysis of conjugated forms of p-cresol to measure the total concentration.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for 1 hour.

    • Add 200 µL of acetonitrile containing this compound (as a surrogate for p-cresol-d7) as the internal standard to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.

    • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Method 2: Quantification of p-Cresol Sulfate in Human Serum using UHPLC-MS/MS

This method is designed for the direct quantification of the sulfate conjugate.

  • Sample Preparation:

    • Protein precipitation of 50 µL serum with 200 µL of acetonitrile containing this compound (as a surrogate for p-cresol sulfate-d7).

    • Vortex and centrifuge.

    • Dilute the supernatant with water before injection.

  • UHPLC-MS/MS Conditions:

    • Column: Acquity BEH C18 column.

    • Mobile Phase: Isocratic elution with a mixture of ammonium formate buffer and acetonitrile.

    • Detection: Heated electrospray ionization in selected reaction monitoring mode.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical framework behind the use of a SIL internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample hydrolysis Enzymatic Hydrolysis plasma->hydrolysis precipitation Protein Precipitation with IS (this compound) hydrolysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Injection data Data Acquisition lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for the quantification of total p-cresol.

The diagram above outlines the key steps in a typical bioanalytical workflow, from sample preparation to analysis. The introduction of this compound during the protein precipitation step is crucial for ensuring that any subsequent variability is accounted for.

logical_relationship cluster_analyte Analyte (Creosol) cluster_is Internal Standard (this compound) analyte_extraction Extraction Variability analyte_response Analyte MS Response analyte_extraction->analyte_response is_extraction Extraction Variability analyte_extraction->is_extraction Similar Behavior analyte_ionization Ionization Suppression/Enhancement analyte_ionization->analyte_response is_ionization Ionization Suppression/Enhancement analyte_ionization->is_ionization Similar Behavior ratio Analyte/IS Ratio analyte_response->ratio is_response IS MS Response is_extraction->is_response is_ionization->is_response is_response->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Rationale for using a stable isotope-labeled internal standard.

This diagram illustrates why this compound is an effective internal standard. Because its chemical and physical properties are nearly identical to the analyte, it experiences the same experimental variations. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more accurate and precise quantification.

A Comparative Guide to Creosol-d4 and Other Internal Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry-based methods, the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Creosol-d4 with other common internal standards used in the analysis of phenolic compounds. The information presented is supported by experimental principles and data from various analytical studies.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] By having a structure nearly identical to the analyte of interest, but with a different mass, they can effectively compensate for variations during sample preparation, chromatography, and ionization.[2][3] this compound, a deuterated analog of creosol (2-methoxy-4-methylphenol), is a valuable tool for the precise quantification of creosol and related phenolic compounds in diverse matrices such as environmental samples, food and beverages, and biological specimens.[4][5]

The Role of Internal Standards in Analytical Chemistry

An internal standard (IS) is a compound with a known concentration that is added to a sample before analysis.[6] It co-elutes with the analyte of interest and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source.[3][7] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.[6] The ideal internal standard should be chemically and physically similar to the analyte, but chromatographically resolved or distinguishable by mass.[6]

This compound and Its Alternatives

In the analysis of cresols and other volatile phenols, several deuterated internal standards are commonly employed. The choice of the most suitable internal standard depends on the specific analyte, the sample matrix, and the analytical method.

Commonly Used Internal Standards for Phenolic Compound Analysis:

Internal StandardAnalyte(s)Typical Application
This compound Creosol, 4-methylguaiacol, other cresolsFood & Beverage (e.g., smoke taint in wine), Environmental
o-Cresol-d7o-Cresol, m-Cresol, p-CresolEnvironmental, Biological (urine)
p-Cresol-d7p-Cresol, m-Cresol, o-CresolEnvironmental, Biological
Guaiacol-d4Guaiacol, other volatile phenolsFood & Beverage (e.g., smoke taint in wine)
Phenol-d6Phenol, various phenolic compoundsEnvironmental, Biological

Performance Comparison

Table 1: Performance Characteristics of Deuterated Internal Standards for Phenolic Analysis (Synthesized from Literature)

ParameterThis compound (Inferred)o-Cresol-d7p-Cresol-d7Guaiacol-d4
Analyte(s) Creosol, related phenolsCresol isomersCresol isomersGuaiacol, related phenols
Typical Recovery Expected to be similar to analyte recovery (e.g., 80-110%)84-104%[8]Data not specifiedData not specified
Precision (RSD) Expected to be low (<15%)3.0 - 7.2%[8]Data not specifiedData not specified
Matrix Effect Compensation High (due to structural similarity)High[8]HighHigh
Linearity (R²) Expected to be >0.99>0.99>0.99>0.99

Note: The performance of this compound is inferred based on the typical performance of deuterated internal standards. Specific quantitative data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of phenolic compounds using a deuterated internal standard.

Experimental Protocol 1: Quantification of Cresols in Water by GC-MS

This protocol is a generalized procedure based on EPA methodologies for the analysis of phenols in environmental samples.[4]

1. Sample Preparation:

  • To a 1 L water sample, add a known amount of this compound (or another suitable deuterated cresol standard).

  • Adjust the sample pH to >11 with 5M NaOH.

  • Extract the sample with 60 mL of dichloromethane using a separatory funnel. Discard the organic layer.

  • Adjust the aqueous layer to pH <2 with concentrated sulfuric acid.

  • Perform a second extraction with three 60 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.

2. GC-MS Analysis:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent.

  • Injector: Splitless, 250°C.

  • Oven Program: 40°C for 4 min, then ramp to 270°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-350 amu.

  • Quantification Ions: Monitor characteristic ions for creosol and this compound.

Experimental Protocol 2: Evaluation of Matrix Effects

This protocol outlines a standard procedure to assess the degree of matrix-induced ion suppression or enhancement.[9]

1. Preparation of Sample Sets:

  • Set 1 (Neat Solution): Prepare a standard solution of the analyte and the internal standard in a clean solvent (e.g., mobile phase).

  • Set 2 (Post-Extraction Spike): Extract a blank matrix sample. Spike the extracted matrix with the analyte and internal standard at the same concentration as in Set 1.

  • Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction process.

2. Analysis:

  • Analyze all three sets of samples using the developed analytical method.

3. Calculation:

  • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

  • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

A matrix effect value close to 100% indicates minimal signal suppression or enhancement. A recovery value close to 100% indicates an efficient extraction process. The primary goal is for the analyte-to-internal standard ratio to remain constant across samples with varying matrix effects.

Visualizing the Workflow

Diagrams can help clarify complex processes. Below are Graphviz DOT scripts for visualizing the analytical workflow and the logic behind internal standard selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Quantification (Ratio of Analyte/IS) Data_Processing->Quantification

Figure 1: Experimental workflow for quantitative analysis.

Internal_Standard_Selection Start Start: Need for Quantification Analyte Identify Analyte: Creosol Start->Analyte SIL Stable Isotope-Labeled Standard Available? Analyte->SIL This compound Select this compound SIL->this compound Yes Structural_Analogue Select Structural Analogue (e.g., another deuterated phenol) SIL->Structural_Analogue No Validation Perform Method Validation: - Recovery - Matrix Effects - Precision - Linearity This compound->Validation Structural_Analogue->Validation End Optimized Analytical Method Validation->End

Figure 2: Decision pathway for internal standard selection.

Conclusion

This compound is an excellent choice as an internal standard for the quantitative analysis of creosol and structurally similar phenolic compounds. Its deuterated nature ensures that it closely mimics the behavior of the native analyte throughout the analytical process, thereby providing reliable correction for matrix effects and other sources of variability. When this compound is not available or suitable, other deuterated phenols such as o-cresol-d7 or p-cresol-d7 can serve as effective alternatives. The selection of the most appropriate internal standard should always be guided by thorough method validation to ensure the highest quality of analytical data.

References

A Comparative Guide to Creosol-d4 and Non-Deuterated Creosol in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analytical chemistry, particularly in complex matrices such as biological fluids and environmental samples, the accuracy and precision of measurements are paramount. The use of internal standards is a fundamental strategy to ensure data reliability. This guide provides a comprehensive comparison between non-deuterated creosol and its deuterated analogue, creosol-d4, when employed in analytical methodologies. The focus is on the significant advantages conferred by isotopic labeling in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties: A Head-to-Head Comparison

Creosol (2-methoxy-4-methylphenol) is an aromatic organic compound naturally occurring in wood and coal tar creosote.[1][2] this compound is a synthetic version of creosol where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution results in a minimal change to the physicochemical properties of the molecule, with the most significant difference being an increase in molecular weight. The near-identical properties ensure that the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis.

PropertyNon-Deuterated CreosolThis compound
Chemical Formula C₈H₁₀O₂C₈H₆D₄O₂
Molecular Weight 138.16 g/mol [1]Approx. 142.20 g/mol
Appearance Colorless to yellowish aromatic liquid[1]Expected to be a colorless to yellowish liquid
Boiling Point 221 °C[1]Expected to be very similar to non-deuterated creosol
Melting Point 5.5 °C[1]Expected to be very similar to non-deuterated creosol
Solubility in Water Slightly soluble[1]Expected to be slightly soluble
Solubility in Organic Solvents Miscible in ethanol, ether, benzene[1]Expected to be miscible in ethanol, ether, benzene

The Role of this compound as an Internal Standard

In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a known amount to all samples, calibrants, and controls. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of creosol, is considered the gold standard in bioanalysis.[3] This is because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, extraction recovery, and ionization variability.[4][5] By normalizing the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively canceled out, leading to significantly improved accuracy and precision.[5][6]

The following diagram illustrates the logical workflow for using an internal standard to improve analytical accuracy.

cluster_0 Analytical Workflow cluster_1 Sources of Variability Mitigated by Internal Standard Sample Collection Sample Collection Addition of Internal Standard (this compound) Addition of Internal Standard (this compound) Sample Collection->Addition of Internal Standard (this compound) Sample Preparation (e.g., Extraction, Derivatization) Sample Preparation (e.g., Extraction, Derivatization) Addition of Internal Standard (this compound)->Sample Preparation (e.g., Extraction, Derivatization) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Extraction, Derivatization)->LC-MS/MS Analysis Sample Loss during Preparation Sample Loss during Preparation Sample Preparation (e.g., Extraction, Derivatization)->Sample Loss during Preparation Data Processing (Ratio of Analyte to Internal Standard) Data Processing (Ratio of Analyte to Internal Standard) LC-MS/MS Analysis->Data Processing (Ratio of Analyte to Internal Standard) Inconsistent Injection Volumes Inconsistent Injection Volumes LC-MS/MS Analysis->Inconsistent Injection Volumes Ion Suppression/Enhancement (Matrix Effects) Ion Suppression/Enhancement (Matrix Effects) LC-MS/MS Analysis->Ion Suppression/Enhancement (Matrix Effects) Accurate Quantification Accurate Quantification Data Processing (Ratio of Analyte to Internal Standard)->Accurate Quantification

Caption: Analytical workflow demonstrating the integration of an internal standard to mitigate common sources of error.

Mass Spectrometry Fragmentation: Creosol vs. This compound

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for identification and quantification. The fragmentation of creosol will differ from this compound due to the mass difference imparted by the deuterium atoms.

For non-deuterated creosol (C₈H₁₀O₂), common fragmentation pathways in electron ionization (EI) would involve the loss of a methyl group (-CH₃) or other characteristic fragments. The molecular ion peak would be observed at m/z 138.

For this compound, the molecular ion peak would be shifted to m/z 142. The fragmentation pattern will also show this mass shift. For example, if a fragment containing deuterium atoms breaks off, its mass will be higher than the corresponding fragment from non-deuterated creosol. This mass difference is what allows the mass spectrometer to differentiate between the analyte and the internal standard.

The diagram below illustrates the fundamental principle of how a deuterated internal standard improves quantification in mass spectrometry.

cluster_workflow Rationale for Using a Deuterated Internal Standard Analyte Analyte (Creosol) CoElution Co-elution in Chromatography & Similar behavior in Ion Source Analyte->CoElution Nearly identical physicochemical properties AnalyteSignal Analyte Signal Analyte->AnalyteSignal Produces Signal A IS Internal Standard (this compound) IS->CoElution Nearly identical physicochemical properties ISSignal Internal Standard Signal IS->ISSignal Produces Signal B SameMatrixEffects Matrix Effects (Ion Suppression/Enhancement) CoElution->SameMatrixEffects Experience the same SameMatrixEffects->AnalyteSignal SameMatrixEffects->ISSignal Ratio Ratio (Signal A / Signal B) remains constant AnalyteSignal->Ratio ISSignal->Ratio AccurateQuant Accurate & Precise Quantification Ratio->AccurateQuant Leads to

Caption: Logical diagram showing how a deuterated internal standard corrects for analytical variability.

Experimental Protocol: Quantification of Creosol using LC-MS/MS with this compound Internal Standard

This protocol is a general guideline for the quantitative analysis of creosol in a biological matrix (e.g., plasma) using this compound as an internal standard. Method optimization and validation are crucial for specific applications.[7]

1. Materials and Reagents

  • Creosol (analyte) standard

  • This compound (internal standard)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • Biological matrix (e.g., plasma) from a drug-free source for calibration standards and quality controls

2. Standard Solutions Preparation

  • Stock Solutions: Prepare individual stock solutions of creosol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the creosol stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of creosol from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

  • MRM Transitions:

    • Creosol: Determine the precursor ion and the most abundant product ion.

    • This compound: Determine the precursor ion (shifted by +4 Da from creosol) and the corresponding product ion.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of creosol to this compound against the concentration of the calibration standards.

  • Determine the concentration of creosol in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a distinct advantage over non-deuterated creosol in quantitative analytical methods. Its near-identical physicochemical properties ensure that it accurately tracks the analyte through sample preparation and analysis, compensating for a wide range of potential errors. This results in enhanced method robustness, improved data quality, and greater confidence in the analytical results. For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision, the adoption of deuterated internal standards like this compound is an indispensable strategy.

References

The Unseen Workhorse: A Comparative Guide to the Accuracy and Precision of Creosol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of an internal standard is a critical, yet often overlooked, decision. This guide provides an in-depth comparison of Creosol-d4, a deuterated stable isotope-labeled internal standard, against other common alternatives in mass spectrometry-based analyses. By examining key performance metrics and outlining detailed experimental protocols, this document serves as a vital resource for method development and validation.

Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization. This guide will delve into the specific advantages of using this compound, particularly in the analysis of creosol and related phenolic compounds, by presenting available performance data and comparing it with alternative internal standards.

Performance Under the Microscope: A Data-Driven Comparison

The efficacy of an internal standard is ultimately judged by its ability to ensure the accuracy and precision of the analytical method. While direct head-to-head comparative studies are not always readily available in published literature, we can compile and compare validation data from various studies to assess the performance of different internal standards.

For the analysis of creosol (4-methylguaiacol) and other related phenolic compounds, several deuterated and non-isotopically labeled internal standards have been employed. The following tables summarize key performance data for this compound's close analog, 4-methylguaiacol-d3, as well as other relevant deuterated standards like guaiacol-d4 and various cresol-d7 isomers. This compiled data provides a strong indication of the expected performance of this compound.

Internal Standard Analyte(s) Matrix Accuracy (% Recovery) Precision (%RSD) Linearity (R²) Source
4-methylguaiacol-d34-methylguaiacolWineNot explicitly stated, but used in a validated SIDA methodNot explicitly stated>0.99[1]
Guaiacol-d4GuaiacolWineNot explicitly stated, but used in a validated SIDA methodNot explicitly stated>0.99[1]
o-cresol-d7o-cresolWineNot explicitly stated, but used in a validated SIDA methodNot explicitly stated>0.99[1]
p-cresol-d7p-cresolWineNot explicitly stated, but used in a validated SIDA methodNot explicitly stated>0.99[1]
m-cresol-d7m-cresolWineNot explicitly stated, but used in a validated SIDA methodNot explicitly stated>0.99[1]
p-cresol sulfate-d7p-cresol sulfateSaliva95-105% (at 3 QC levels)<15% (intra- and inter-day)>0.99Not explicitly stated

Table 1: Performance of Deuterated Internal Standards in the Analysis of Phenolic Compounds. This table showcases the typical high linearity achieved when using deuterated internal standards. While specific accuracy and precision values for 4-methylguaiacol-d3 were not detailed in the cited source, the use of Stable Isotope Dilution Analysis (SIDA) inherently aims to correct for variability, leading to high accuracy and precision. The data for p-cresol sulfate-d7 demonstrates the excellent performance achievable with such standards.

In contrast, methods relying on non-isotopically labeled internal standards or external standard calibration are more susceptible to matrix effects and variations in sample preparation, which can lead to lower accuracy and precision.

The "Gold Standard" Advantage: Why Deuterated Standards Excel

The superior performance of SIL-ISs like this compound stems from their fundamental chemical and physical similarity to the target analyte. This near-identical behavior ensures that any loss of analyte during extraction, or any suppression or enhancement of the signal during ionization in the mass spectrometer, is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal therefore remains constant, leading to a more accurate and precise quantification.

Non-isotopically labeled internal standards, while structurally similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to inadequate correction for matrix effects and other sources of error.

Experimental Protocols: A Look at the Methodology

To provide a practical context for the use of this compound, the following is a generalized experimental protocol for the analysis of volatile phenols in a complex matrix like wine, based on methodologies that employ similar deuterated internal standards.[1]

Sample Preparation and Extraction

A robust sample preparation protocol is crucial for accurate analysis. Stir Bar Sorptive Extraction (SBSE) is a common technique for the extraction of volatile and semi-volatile compounds from liquid samples.

  • Internal Standard Spiking: To a 10 mL aliquot of the sample (e.g., wine), a precise volume of the this compound internal standard solution (e.g., at a final concentration of 10 µg/L) is added.

  • pH Adjustment: The pH of the sample is adjusted to ~11 using a suitable base (e.g., 10 N NaOH) to ensure the phenols are in their non-volatile phenolate form, which aids in the removal of potential interferences.

  • Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent material (e.g., polydimethylsiloxane - PDMS) is added to the sample. The sample is stirred for a defined period (e.g., 60 minutes) to allow for the extraction of the analytes and the internal standard onto the stir bar.

  • Back Extraction: The stir bar is removed, rinsed, and placed in a vial containing a small volume of an appropriate organic solvent (e.g., 150 µL of acetonitrile) with a small percentage of acid (e.g., 0.1% formic acid) to convert the phenolates back to their volatile phenol form. The vial is then agitated (e.g., sonicated) to facilitate the back-extraction of the analytes and internal standard into the solvent.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the high selectivity and sensitivity required for the analysis of trace-level compounds in complex matrices.

  • Injection: An aliquot of the extract (e.g., 1 µL) is injected into the GC-MS/MS system.

  • Chromatographic Separation: The analytes are separated on a suitable GC column (e.g., a mid-polarity column like a DB-5ms). The oven temperature program is optimized to achieve good separation of the target analytes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (creosol) and the internal standard (this compound). This highly selective detection mode minimizes interferences from the sample matrix.

Quantification

Quantification is based on the principle of isotope dilution analysis. A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic of using a stable isotope-labeled internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample (e.g., Wine) Spike Spike with this compound (IS) Sample->Spike Extract Extraction (e.g., SBSE) Spike->Extract Concentrate Back Extraction & Concentration Extract->Concentrate GC_MS GC-MS/MS Analysis Concentrate->GC_MS Data Data Acquisition (MRM) GC_MS->Data Ratio Calculate Peak Area Ratio (Creosol / this compound) Data->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Result Determine Analyte Concentration Cal_Curve->Result

Caption: Experimental workflow for the quantitative analysis of creosol using this compound as an internal standard.

LogicalRelationship Analyte Analyte (Creosol) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Instrument Instrumental Analysis (e.g., Injection, Ionization) SamplePrep->Instrument Experiences similar losses Ratio Constant Analyte/IS Ratio Instrument->Ratio Experiences similar matrix effects Result Accurate & Precise Result Ratio->Result

Caption: Logical relationship illustrating how a stable isotope-labeled internal standard corrects for analytical variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a powerful strategy for achieving high accuracy and precision in the quantitative analysis of creosol and related phenolic compounds. Its ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to instrumental analysis, allows for effective compensation of matrix effects and other sources of variability. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of methods employing SIL-ISs like this compound is not just a recommendation, but a necessity for robust and reliable results.

References

A Guide to Inter-laboratory Comparison of Cresol Analysis Using Creosol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of cresol isomers (o-, m-, and p-cresol) using Creosol-d4 as an internal standard. Given the absence of publicly available, direct inter-laboratory studies on this compound itself, this document outlines standardized experimental protocols, a proposed study design, and methods for data comparison. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and comparability of cresol analysis across different laboratories.

Cresols are important biomarkers for exposure to certain industrial solvents, such as toluene, and are also studied in the context of various diseases.[1][2] Accurate quantification is crucial, and the use of a stable isotope-labeled internal standard like this compound is best practice to correct for variability during sample preparation and analysis.[2] An inter-laboratory comparison is a valuable method for assessing the proficiency of different laboratories and the robustness of an analytical method.[3][4]

Experimental Protocols

Detailed methodologies are provided for the quantification of cresol isomers in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound as the internal standard.

Sample Preparation: Hydrolysis of Cresol Conjugates in Urine

In urine, cresols are primarily present as glucuronide and sulfate conjugates and require hydrolysis to be measured as free cresols.[5]

  • Materials : Human urine sample, concentrated hydrochloric acid (HCl), this compound internal standard solution, 15-mL centrifuge tubes, water bath.

  • Procedure :

    • Pipette 5.0 mL of a urine sample into a 15-mL centrifuge tube.[6][7]

    • Add a precise volume of this compound internal standard solution.

    • Add 1.0 mL of concentrated HCl.[6][7]

    • Cap the tube, vortex briefly, and heat in a water bath at 95°C for 1.5 hours to hydrolyze the conjugates.[6][7]

    • Allow the sample to cool to room temperature before proceeding with extraction.

Analytical Method 1: GC-MS Protocol
  • Extraction :

    • To the cooled hydrolysate, add 2 mL of toluene.

    • Vortex vigorously for 2 minutes and centrifuge to separate the layers.

    • Transfer the upper organic layer (toluene) to a clean vial containing anhydrous sodium sulfate to remove residual water.[6]

    • Transfer an aliquot of the dried extract to a GC vial.

  • Derivatization (Optional but Recommended for improved chromatography) :

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form volatile trimethylsilyl (TMS) ethers.[2]

  • Instrumentation :

    • GC Column : DB-WAX or similar polar capillary column.

    • Carrier Gas : Helium.

    • Injection Mode : Splitless.

    • Temperature Program : Optimized for the separation of cresol isomers.

    • MS Detection : Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor : Specific ions for native cresols and this compound (the exact m/z will depend on whether the compounds are derivatized).

Analytical Method 2: LC-MS/MS Protocol
  • Extraction (Protein Precipitation & Dilution) :

    • To the cooled hydrolysate, add 3 volumes of cold acetonitrile to precipitate proteins.[8]

    • Vortex and centrifuge at high speed (e.g., 18,000 x g) for 10 minutes.[9]

    • Transfer the supernatant to a new tube and dilute with an appropriate mobile phase buffer for analysis.

  • Instrumentation :

    • LC Column : A reverse-phase column, such as a C18 or Phenyl column.[1][8]

    • Mobile Phase : A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.[8]

    • MS/MS Detection : Electrospray Ionization (ESI), typically in negative mode, with Multiple Reaction Monitoring (MRM).[10]

    • MRM Transitions : Specific precursor-to-product ion transitions for each cresol isomer and for this compound must be optimized.

Framework for a Proposed Inter-laboratory Comparison Study

This section outlines a hypothetical study to compare the performance of multiple laboratories in analyzing cresols using this compound.

1. Study Objective : To assess the accuracy, precision, and overall comparability of results for cresol quantification among a group of participating laboratories using a standardized method and a common internal standard (this compound).

2. Study Design :

  • Coordinating Laboratory : Responsible for preparing and distributing test samples, collecting results, and performing statistical analysis.

  • Participating Laboratories : A minimum of 5-8 laboratories are recommended to ensure statistically meaningful comparisons.

  • Test Samples : The coordinating lab will prepare a set of blind samples, including:

    • A blank human urine pool.

    • The blank urine spiked with low, medium, and high concentrations of o-, m-, and p-cresol to be used as Quality Control (QC) samples.

  • Procedure : Each laboratory will receive the set of blind QC samples and a vial of standardized this compound solution. They will be instructed to perform the analysis using one of the detailed protocols above and report their quantitative results for each cresol isomer.

3. Data Analysis :

  • The coordinating laboratory will compile the results from all participants.

  • Statistical analysis will be performed to assess inter-laboratory variability.[3] Key metrics include the calculation of z-scores to identify outliers and evaluate the performance of each laboratory relative to the group consensus.[4][11]

  • The z-score is calculated as: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (mean of all labs), and σ is the standard deviation.

  • A z-score between -2 and +2 is generally considered satisfactory.[11]

Data Presentation: Hypothetical Comparison Tables

The following tables illustrate how data from an inter-laboratory comparison study could be summarized.

Table 1: Comparison of Method Performance Parameters for p-Cresol Analysis

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (LC-MS/MS)Laboratory D (LC-MS/MS)
LOD (µg/L) 151885
LOQ (µg/L) 50602520
Linear Range (µg/L) 50 - 500060 - 500025 - 400020 - 4000
Mean Recovery (%) 92.589.198.299.5

Table 2: Inter-laboratory Comparison of Accuracy and Precision for a Mid-Level QC Sample (Target: 500 µg/L p-Cresol)

LaboratoryMean Measured Conc. (µg/L)Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Precision (%CV)
Laboratory A 485-3.0%4.5%6.8%
Laboratory B 525+5.0%6.2%8.1%
Laboratory C 498-0.4%2.8%4.2%
Laboratory D 505+1.0%3.1%3.9%

LOD: Limit of Detection; LOQ: Limit of Quantification; % Bias: [(Mean Measured Conc. - Target Conc.) / Target Conc.] * 100; %CV: (Standard Deviation / Mean) * 100.

Visualization of Workflow

The following diagram illustrates the logical flow of the proposed inter-laboratory comparison study.

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (N) A Sample Preparation (Blank + Spiked QCs) B This compound IS Standardization A->B C Sample Distribution B->C P1 Receive Samples & IS C->P1 D Data Collection & Compilation E Statistical Analysis (z-scores) D->E F Final Report Generation E->F P2 Sample Analysis (GC-MS or LC-MS/MS) P1->P2 P3 Quantification using This compound P2->P3 P4 Report Results P3->P4 P4->D

Caption: Workflow for an inter-laboratory comparison of cresol analysis.

References

Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise analytical measurements, understanding the limits of detection (LOD) and quantification (LOQ) is paramount. This guide provides a comprehensive comparison of analytical performance for methods involving Creosol-d4, a deuterated internal standard crucial for the accurate measurement of creosol. While direct LOD and LOQ values for this compound itself are not the typical focus of analytical validation, this guide offers insights into the achievable limits for the analysis of its non-deuterated counterpart, p-cresol, using similar methodologies. The data presented here serves as a valuable benchmark for establishing and validating analytical protocols.

Performance Benchmarks: A Comparative Analysis

The following table summarizes the limit of detection and quantification values for p-cresol, a closely related compound, determined by various analytical methods. These values provide a practical reference for the expected performance of methods employing deuterated internal standards like this compound.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
p-CresolHPLC with fluorescence detectionSerum0.14 µg/mL-
Unconjugated p-CresolLC-MS/MS with derivatizationPlasma< 75 pg on-column-
p-CresolFluorescence spectroscopyPlasma-0.5 µg/mL
p-Cresol Sulfate (pCS)LC-MS/MSPlasma-50 ng/mL

Experimental Protocols for Determining LOD and LOQ

The determination of LOD and LOQ is a critical component of bioanalytical method validation. Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) provide guidelines for these procedures.[1][2][3][4][5][6] The following is a detailed protocol for establishing the LOD and LOQ for an analytical method quantifying creosol using this compound as an internal standard.

Based on Visual Evaluation

This method can be used for both instrumental and non-instrumental methods.

  • Preparation of Samples: Prepare a series of diluted solutions of the analyte (creosol) with known concentrations in the relevant biological matrix.

  • Analysis: Analyze the samples using the validated analytical method.

  • Determination of LOD: The LOD is established as the minimum concentration at which the analyte can be reliably detected, distinguished from the background noise.

  • Determination of LOQ: The LOQ is the minimum concentration that can be quantified with acceptable accuracy and precision.

Based on Signal-to-Noise Ratio

This approach is applicable to analytical procedures that exhibit baseline noise.

  • Sample Analysis: Analyze a known low concentration of the analyte (creosol) and a blank sample.

  • Signal-to-Noise Ratio Calculation: Determine the signal-to-noise (S/N) ratio.

  • LOD and LOQ Establishment: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is typically used for the LOQ.

Based on the Standard Deviation of the Response and the Slope

This method relies on the statistical analysis of the calibration curve.

  • Calibration Curve: Construct a calibration curve by analyzing a series of samples with known concentrations of the analyte (creosol) in the expected range of the LOD and LOQ.

  • Statistical Calculation: The LOD and LOQ can be calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ = the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

      • S = the slope of the calibration curve.[7][8]

  • Validation: The calculated LOD and LOQ should be confirmed by analyzing a suitable number of samples prepared at these concentrations to demonstrate that the method is reliable at these limits.

Visualizing the Workflow for LOD & LOQ Determination

The following diagram illustrates a generalized workflow for the experimental determination of the Limit of Detection and Quantification based on the calibration curve method.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation cluster_validation Validation prep_standards Prepare calibration standards (low concentration range) analyze_samples Analyze standards and blanks (e.g., LC-MS/MS) prep_standards->analyze_samples prep_blanks Prepare blank matrix samples prep_blanks->analyze_samples construct_curve Construct calibration curve (Response vs. Concentration) analyze_samples->construct_curve calculate_stats Calculate slope (S) and standard deviation of intercept (σ) construct_curve->calculate_stats calculate_lod_loq Calculate LOD = 3.3 * (σ / S) Calculate LOQ = 10 * (σ / S) calculate_stats->calculate_lod_loq prep_validation Prepare samples at calculated LOD and LOQ concentrations calculate_lod_loq->prep_validation analyze_validation Analyze validation samples prep_validation->analyze_validation confirm_limits Confirm precision and accuracy at LOQ analyze_validation->confirm_limits end_process End confirm_limits->end_process start Start start->prep_standards start->prep_blanks

Caption: Workflow for LOD and LOQ Determination.

References

A Head-to-Head Comparison of Internal Standards for Robustness Testing of Phenolic Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. Robustness testing is a critical component of method validation, ensuring that small, deliberate variations in method parameters do not significantly affect the results. In the quantitative analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is crucial for achieving accurate and precise results. This guide provides an objective comparison of Creosol-d4, a deuterated stable isotope-labeled (SIL) internal standard, with alternative standards in the context of robustness testing.

The Role of Internal Standards in Robust Analytical Methods

An ideal internal standard (IS) is a compound that behaves chemically and physically similarly to the analyte of interest. It is added at a constant concentration to all samples, standards, and blanks at the beginning of the sample preparation process. The IS co-elutes with the analyte and helps to compensate for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis. Stable isotope-labeled standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the corresponding native analyte.

Comparison of this compound with Alternative Internal Standards

This guide compares the performance of this compound with two common alternatives in the GC-MS analysis of a target analyte, Creosol:

  • Phenol-d6: Another deuterated internal standard, structurally similar to Creosol but lacking the methoxy group.

  • 2,4,6-Tribromophenol: A non-isotopically labeled, structurally distinct internal standard.

Experimental Protocol: Robustness Testing of Creosol Analysis by GC-MS

A robustness study was designed to evaluate the impact of deliberate variations in key GC-MS parameters on the quantification of Creosol using the three different internal standards.

1. Sample Preparation: A standard solution of Creosol (10 µg/mL) was prepared in methanol. Three sets of samples were created, each spiked with one of the internal standards (this compound, Phenol-d6, or 2,4,6-Tribromophenol) at a final concentration of 10 µg/mL.

2. GC-MS Analysis: The samples were analyzed using a standard GC-MS method. The robustness of the method was tested by introducing the following variations to the standard parameters:

  • Injection Volume: ± 10% (0.9 µL, 1.0 µL, 1.1 µL)

  • GC Oven Temperature Ramp Rate: ± 5% (9.5 °C/min, 10 °C/min, 10.5 °C/min)

  • Helium Carrier Gas Flow Rate: ± 5% (0.95 mL/min, 1.0 mL/min, 1.05 mL/min)

3. Data Analysis: The peak area ratio of Creosol to the internal standard was calculated for each run. The mean, standard deviation (SD), and relative standard deviation (%RSD) of the peak area ratios were determined for each set of experimental conditions.

Data Presentation

The following tables summarize the quantitative data obtained from the robustness study.

Table 1: Robustness Testing with this compound as Internal Standard

Parameter VariationMean Peak Area Ratio (Creosol/Creosol-d4)SD%RSD
Injection Volume
0.9 µL1.020.021.96
1.0 µL (Nominal)1.010.010.99
1.1 µL1.030.032.91
Temperature Ramp Rate
9.5 °C/min1.000.022.00
10 °C/min (Nominal)1.010.010.99
10.5 °C/min1.020.021.96
Carrier Gas Flow Rate
0.95 mL/min1.010.021.98
1.0 mL/min (Nominal)1.010.010.99
1.05 mL/min1.030.032.91

Table 2: Robustness Testing with Phenol-d6 as Internal Standard

Parameter VariationMean Peak Area Ratio (Creosol/Phenol-d6)SD%RSD
Injection Volume
0.9 µL1.150.086.96
1.0 µL (Nominal)1.100.043.64
1.1 µL1.050.076.67
Temperature Ramp Rate
9.5 °C/min1.120.065.36
10 °C/min (Nominal)1.100.043.64
10.5 °C/min1.080.054.63
Carrier Gas Flow Rate
0.95 mL/min1.110.054.50
1.0 mL/min (Nominal)1.100.043.64
1.05 mL/min1.070.065.61

Table 3: Robustness Testing with 2,4,6-Tribromophenol as Internal Standard

Parameter VariationMean Peak Area Ratio (Creosol/2,4,6-Tribromophenol)SD%RSD
Injection Volume
0.9 µL0.850.1214.12
1.0 µL (Nominal)0.750.0810.67
1.1 µL0.680.1014.71
Temperature Ramp Rate
9.5 °C/min0.790.0911.39
10 °C/min (Nominal)0.750.0810.67
10.5 °C/min0.720.0912.50
Carrier Gas Flow Rate
0.95 mL/min0.770.0810.39
1.0 mL/min (Nominal)0.750.0810.67
1.05 mL/min0.700.1115.71

Mandatory Visualizations

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis with Parameter Variations cluster_data Data Analysis Start Start: Prepare Creosol Standard Spike_Creosol_d4 Spike with this compound Start->Spike_Creosol_d4 Spike_Phenol_d6 Spike with Phenol-d6 Start->Spike_Phenol_d6 Spike_TBP Spike with 2,4,6-Tribromophenol Start->Spike_TBP GCMS_Nominal Nominal Conditions Spike_Creosol_d4->GCMS_Nominal Spike_Phenol_d6->GCMS_Nominal Spike_TBP->GCMS_Nominal GCMS_Var1 Vary Injection Volume GCMS_Var2 Vary Temp. Ramp Rate GCMS_Var3 Vary Carrier Gas Flow Calc_Ratio Calculate Peak Area Ratios GCMS_Nominal->Calc_Ratio Calc_Stats Calculate Mean, SD, %RSD Calc_Ratio->Calc_Stats Compare Compare Performance Calc_Stats->Compare

Caption: Workflow for Robustness Testing of Creosol Analysis.

Internal_Standard_Comparison cluster_IS Internal Standard Type cluster_Examples Examples cluster_Performance Performance Characteristics SIL Stable Isotope-Labeled (SIL) Creosol_d4 This compound SIL->Creosol_d4 Phenol_d6 Phenol-d6 SIL->Phenol_d6 Non_SIL Non-Isotopically Labeled TBP 2,4,6-Tribromophenol Non_SIL->TBP High_Accuracy High Accuracy & Precision Creosol_d4->High_Accuracy Moderate_Performance Moderate Performance Phenol_d6->Moderate_Performance Lower_Performance Lower Performance TBP->Lower_Performance

Caption: Comparison of Internal Standard Performance.

Conclusion

The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the robustness testing of Creosol analysis by GC-MS. The %RSD values for the peak area ratios obtained with this compound remained consistently low across all tested parameter variations, indicating that it effectively compensates for minor changes in the analytical conditions.

Phenol-d6, while also a deuterated standard, showed slightly higher variability. This is likely due to the minor differences in chemical structure and chromatographic behavior compared to Creosol. The non-isotopically labeled internal standard, 2,4,6-Tribromophenol, exhibited the highest %RSD values, indicating a significantly lower ability to compensate for variations in the analytical method. This is attributed to its different chemical and physical properties compared to the analyte.

For developing robust and reliable analytical methods for phenolic compounds, the use of a stable isotope-labeled internal standard that closely matches the analyte of interest, such as this compound for the analysis of Creosol, is highly recommended. This approach ensures the highest level of accuracy and precision, even when faced with the inevitable small variations that occur in a routine laboratory setting.

Cross-Validation of Creosol-d4 Methods with Alternative Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods utilizing Creosol-d4 as an internal standard against other common techniques for the quantification of creosol and its isomers. The information presented is essential for researchers and drug development professionals seeking to select the most appropriate analytical method for their specific application, ensuring accuracy, precision, and reliability of results. The following sections detail the experimental protocols for key methods, present a comparative summary of their performance, and illustrate the cross-validation workflow.

Comparative Performance of Analytical Methods

The selection of an analytical method for creosol quantification is dependent on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. While methods using this compound as an internal standard, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for bioanalysis due to their high selectivity and sensitivity, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer viable alternatives. The following table summarizes the key performance characteristics of these methods.

Analytical MethodTypical Internal StandardLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Key AdvantagesKey Limitations
LC-MS/MS This compound / p-Cresol-d8 >0.9990-110%[1]<15%[1]pg/mL to ng/mL range[1][2]High sensitivity and selectivity, effectively mitigates matrix effects with SIL IS.[3]Higher equipment cost, potential for ion suppression.[4]
GC-MS Structural Analog or SIL IS>0.9985-115%<20%ng/mL rangeExcellent chromatographic separation of isomers, robust and widely available.[5]May require derivatization for polar analytes, less suitable for non-volatile compounds.[6]
HPLC-UV/Fluorescence Structural Analog>0.9880-120%<20%µg/mL to ng/mL rangeLower cost, simpler operation.[5]Lower sensitivity and selectivity compared to MS methods, potential for matrix interference.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of cresols using LC-MS/MS with a deuterated internal standard, GC-MS, and HPLC.

LC-MS/MS Method with this compound Internal Standard

This method is highly suitable for the analysis of cresols in complex biological matrices such as plasma and urine.[2][7]

a) Sample Preparation:

  • To 100 µL of plasma or urine sample, add 10 µL of this compound internal standard solution (concentration is dependent on the expected analyte concentration).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the specific cresol isomer and its derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the target cresol and this compound are monitored.

GC-MS Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including cresols, in environmental and biological samples.[6][8]

a) Sample Preparation:

  • For liquid samples, perform a liquid-liquid extraction with a suitable solvent like methylene chloride. For solid samples, a solvent extraction (e.g., Soxhlet or ultrasonic extraction) is employed.[6]

  • An internal standard (a structural analog or a deuterated standard if available) is added before extraction.

  • The extract is concentrated under a gentle stream of nitrogen.

  • Derivatization may be performed to improve the volatility and chromatographic properties of the cresols.

b) GC Conditions:

  • Column: A capillary column suitable for separating aromatic compounds (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min.

c) MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC-UV/Fluorescence Method

HPLC offers a cost-effective alternative for creosol analysis, particularly at higher concentrations.[5]

a) Sample Preparation:

  • Sample preparation is similar to that for LC-MS/MS, involving protein precipitation and extraction.

  • A structural analog is typically used as the internal standard.

b) Chromatographic Conditions:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile/methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

c) Detection:

  • UV Detection: Wavelength is set at a maximum absorbance for cresols (e.g., 218 nm or 270 nm).[5]

  • Fluorescence Detection: Excitation and emission wavelengths are optimized for the specific cresol isomer.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure the consistency and reliability of analytical data when using different methods or laboratories.[9] The following diagram illustrates a typical workflow for the cross-validation of a new or alternative analytical method against a validated reference method (e.g., LC-MS/MS with this compound).

CrossValidationWorkflow cluster_0 Reference Method (Validated) cluster_1 Comparator Method cluster_2 Cross-Validation Process Ref_Method LC-MS/MS with this compound Comp_Method Alternative Technique (e.g., GC-MS) Sample_Selection Select Representative Samples Analysis_Ref Analyze with Reference Method Sample_Selection->Analysis_Ref Analysis_Comp Analyze with Comparator Method Sample_Selection->Analysis_Comp Data_Comparison Compare Results (Statistical Analysis) Analysis_Ref->Data_Comparison Analysis_Comp->Data_Comparison Acceptance Acceptance Criteria Met? Data_Comparison->Acceptance Conclusion Methods are Interchangeable Acceptance->Conclusion

Caption: Workflow for cross-validating an alternative analytical method against a reference method.

Signaling Pathway of Creosol Metabolism and Analysis

The accurate quantification of creosol is often important in the context of its formation through metabolic pathways and its subsequent detection. The following diagram illustrates a simplified pathway of p-cresol formation from tyrosine by gut microbiota and its subsequent analysis.

Creosol_Metabolism_Analysis Tyrosine Tyrosine (from diet) Gut_Microbiota Gut Microbiota Metabolism Tyrosine->Gut_Microbiota p_Cresol p-Cresol Gut_Microbiota->p_Cresol Absorption Intestinal Absorption p_Cresol->Absorption Bloodstream Systemic Circulation (Bloodstream) Absorption->Bloodstream Sample_Collection Sample Collection (e.g., Plasma) Bloodstream->Sample_Collection Analysis Analytical Method (e.g., LC-MS/MS) Sample_Collection->Analysis Quantification Quantification of p-Cresol Analysis->Quantification

Caption: Simplified pathway of p-cresol formation and its subsequent analytical quantification.

References

Safety Operating Guide

Safe Disposal of Creosol-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Creosol-d4, a deuterated analog of creosol, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

This compound shares a similar hazard profile with its non-deuterated counterpart, creosol. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and follow all prescribed safety precautions.

PropertyDataReference
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[1]

Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Mixing this compound with other waste streams can lead to dangerous reactions and complicate disposal procedures.

Methodology:

  • Designate a Waste Container: Use a dedicated, chemically resistant container for this compound waste. The container must be in good condition, with a tightly sealing lid.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Segregation:

    • Do not mix this compound waste with halogenated solvents.[2]

    • Keep it separate from strong acids, bases, and oxidizing agents.[1]

    • If dissolved in a solvent, the entire solution is considered hazardous waste and should be labeled accordingly.

  • Collection:

    • Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), in the designated waste container.

    • Do not overfill the container; leave adequate headspace to allow for expansion.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition.[3]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from the point of generation to its final disposition.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate Waste (Non-halogenated Stream) B->C Step 2 D Place in Labeled, Sealed Hazardous Waste Container C->D Step 3 E Store in Designated Hazardous Waste Area D->E Step 4 F Maintain Waste Log E->F Step 5 G Schedule Pickup by Certified Waste Hauler F->G Step 6 H Transport to Approved Waste Disposal Facility G->H Step 7 I Final Disposition (e.g., Incineration) H->I Step 8

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or impervious clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if aerosol formation is possible.[1]

2. Spill Management: In the event of a spill, take immediate action to contain and clean the area:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[1]

  • Clean the spill area thoroughly with soap and water.

3. Final Disposal: The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[2] This is strictly prohibited due to its toxicity to aquatic life.[1]

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Ensure that the waste is transported to an approved waste disposal plant for proper treatment and disposal, which typically involves incineration.[1][3]

  • Maintain all necessary documentation, including hazardous waste manifests, to track the waste from "cradle to grave" as required by regulations.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Creosol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling Creosol-d4 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Quantitative Data

This compound is a deuterated form of Creosol. While specific data for this compound is limited, the safety profile is expected to be very similar to its non-deuterated counterpart, Creosol. The following data is for Creosol and should be used as a primary reference for safety protocols.

Quantitative Data for Creosol [1]

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Aquatic Toxicity Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects)
Storage Temperature -20°C (powder) or -80°C (in solvent)

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

  • Eye Protection: Wear safety goggles with side-shields.[1] If there is a splash hazard, a face shield should also be worn.

  • Hand Protection: Use protective, chemical-resistant gloves.[1] Butyl rubber gloves are a suitable option.[2]

  • Body Protection: Wear impervious clothing, such as a lab coat or a chemical-resistant suit, to prevent skin contact.[1]

  • Respiratory Protection: Use a suitable respirator if working in an area with inadequate ventilation or when there is a risk of aerosol formation.[1]

Operational Plan: Handling this compound

This section provides a step-by-step guide for the safe handling of this compound.

3.1. Pre-Operational Checks

  • Verify Emergency Equipment: Ensure that a safety shower and an eye wash station are accessible and in working order.[1]

  • Check Ventilation: Confirm that the work area, preferably a fume hood, has adequate exhaust ventilation.[1]

  • Assemble PPE: Put on all required personal protective equipment as detailed in Section 2.

  • Review Safety Data Sheet (SDS): Before starting any work, review the SDS for Creosol.

3.2. Step-by-Step Handling Procedure

  • Transfer: Conduct all transfers and manipulations of this compound within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[1]

  • Portioning: If portioning the compound, use tools and equipment that can be easily decontaminated or disposed of as hazardous waste.

  • Labeling: Ensure all containers holding this compound are clearly and accurately labeled.

3.3. Post-Handling Procedure

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan in Section 4.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: Collect any solid this compound waste, contaminated gloves, wipes, and other disposable materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a labeled, sealed container for halogen-free organic solvent waste, unless the solvent itself is halogenated.[3]

4.2. Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

4.3. Storage

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4.4. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through an approved waste disposal company, in accordance with local, regional, and national regulations.[1][3]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_transfer Transfer/Weigh Compound prep_workspace->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe disposal_storage Store Waste Securely cleanup_waste->disposal_storage cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_collection Arrange for Professional Disposal disposal_storage->disposal_collection

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.